Perchloric acid; tetrabutylammonium ion
Description
Significance in Contemporary Chemical Science
In contemporary chemical science, tetrabutylammonium (B224687) perchlorate (B79767) is a widely used supporting electrolyte in non-aqueous electrochemistry. scientificlabs.co.uk Its large tetraalkylammonium cation and the perchlorate anion are generally considered electrochemically stable over a wide potential range, which is a crucial characteristic for a supporting electrolyte. acs.org This stability allows for the study of a variety of electrochemical reactions without interference from the electrolyte itself.
The compound's utility extends to the field of materials science, where it is employed in the study and development of energy storage devices such as supercapacitors. Researchers have utilized tetrabutylammonium perchlorate as the electrolyte in studies investigating the electrochemical properties of novel electrode materials. For instance, in a study of spinel MgCo₂O₄ nanoparticles for supercapacitor applications, a 2M solution of tetrabutylammonium perchlorate in an organic solvent was used as the electrolyte, demonstrating the material's potential for next-generation energy storage.
Furthermore, its role in fundamental studies of ion solvation and transport in non-aqueous media is of great importance. By studying the conductivity and other properties of tetrabutylammonium perchlorate solutions, researchers can gain insights into the behavior of ions in different solvent environments, which is critical for the design of new electrolyte systems for batteries and other electrochemical devices.
Physicochemical Properties of Tetrabutylammonium Perchlorate
| Property | Value |
|---|---|
| CAS Number | 1923-70-2 |
| Molecular Formula | C₁₆H₃₆ClNO₄ |
| Molecular Weight | 341.91 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 211-215 °C |
| Density | ~1.0387 g/cm³ (estimate) |
| Solubility in Water | Very slightly soluble |
| Solubility in Acetonitrile (B52724) | 0.1 g/mL (clear, colorless solution) |
| Solubility in Ethanol | Soluble |
| Solubility in Methanol (B129727) | 0.1 g/mL (clear, colorless solution) |
| Solubility in Benzene | Insoluble |
Historical Context of Tetrabutylammonium Salts as Electrolytes and Catalysts
The investigation of tetraalkylammonium salts in scientific research has a history that dates back to the mid-20th century. Their application as supporting electrolytes in organic electrochemical reactions was a significant development. acs.org The large size of the tetraalkylammonium cation helps to minimize ion-pairing effects in solution, leading to more ideal electrolytic behavior.
The concept of phase-transfer catalysis (PTC) emerged in the 1960s, with the pioneering work of chemists like Charles J. Pedersen, who, though more famous for his work on crown ethers, contributed to the understanding of ion transport across phase boundaries. rsc.orgresearchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction can proceed more efficiently. crdeepjournal.orgacs.org This development was a significant step forward in synthetic organic chemistry, allowing for reactions between reactants with very different solubility properties. Tetrabutylammonium salts, due to their favorable solubility in organic solvents, became prominent examples of phase-transfer catalysts.
Fundamental Role of Tetrabutylammonium Perchlorate in Non-Aqueous Systems
The fundamental role of tetrabutylammonium perchlorate in non-aqueous systems stems from its ability to provide a conductive medium with a wide electrochemical window. In non-aqueous electrochemistry, the choice of the supporting electrolyte is critical as it dictates the potential range that can be explored. The large, non-coordinating tetrabutylammonium cation and the perchlorate anion are not easily oxidized or reduced, thus allowing for the study of redox processes of other species in solution without interference.
Its application as an electrolyte in non-aqueous supercapacitors is a prime example of its importance. Organic electrolytes, such as tetrabutylammonium perchlorate in acetonitrile or propylene (B89431) carbonate, allow for higher operating voltages compared to aqueous electrolytes, which translates to higher energy densities for the storage device.
Research has also focused on the ionic conductivity of tetrabutylammonium perchlorate in various non-aqueous solvents. The conductivity of an electrolyte solution is dependent on the concentration of the salt, the viscosity of the solvent, and the extent of ion-pairing. Studies on the conductivity of tetrabutylammonium perchlorate in solvents like propylene carbonate and acetonitrile provide valuable data for optimizing the performance of electrochemical devices. For example, the ionic conductivity of tetrabutylammonium perchlorate in a mixture of propylene carbonate and p-xylene (B151628) has been investigated to understand the behavior of electrolytes in mixed solvent systems.
Ionic Conductivity of Tetrabutylammonium Perchlorate in Acetonitrile at 25°C
| Concentration (mol/L) | Molar Conductivity (Λ) (S·cm²/mol) |
|---|---|
| 0.0005 | 185.6 |
| 0.001 | 181.2 |
| 0.002 | 175.8 |
| 0.005 | 166.5 |
| 0.01 | 157.3 |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H37ClNO4+ |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
perchloric acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1; |
InChI Key |
KBLZDCFTQSIIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OCl(=O)(=O)=O |
Origin of Product |
United States |
Synthetic Routes and Purity Assessment Methodologies for Tetrabutylammonium Perchlorate
Established Laboratory Synthesis Protocols for Tetrabutylammonium (B224687) Perchlorate (B79767)
In a laboratory setting, tetrabutylammonium perchlorate is commonly synthesized through salt metathesis reactions. These reactions involve the exchange of ions between two soluble salts to form a sparingly soluble product that precipitates out of the solution.
One prevalent method involves the reaction of tetrabutylammonium bromide with a perchlorate salt, such as sodium perchlorate or perchloric acid. chemicalbook.comguidechem.com The general reaction is as follows:
(C₄H₉)₄N⁺Br⁻ (aq) + NaClO₄ (aq) → (C₄H₉)₄N⁺ClO₄⁻ (s) + NaBr (aq)
Another approach utilizes tetrabutylammonium hydroxide (B78521) as the starting material, which is then neutralized with perchloric acid. guidechem.com The reaction proceeds as follows:
(C₄H₉)₄N⁺OH⁻ (aq) + HClO₄ (aq) → (C₄H₉)₄N⁺ClO₄⁻ (s) + H₂O (l)
A specific example of a laboratory synthesis involves reacting a mixture of tetrabutylammonium bromide, 1-butyl-3-methylimidazolium perchlorate, gadolinium chloride (GdCl₃), and sodium p-sulfonatocalix fishersci.caarene in an aqueous tetrahydrofuran (B95107) (THF) solution. mdpi.comresearchgate.net The solution is gently warmed to ensure complete dissolution and then allowed to evaporate slowly at room temperature over several weeks, leading to the formation of colorless, block-like crystals of tetrabutylammonium perchlorate. mdpi.comresearchgate.net The slow evaporation process is crucial as it allows for the formation of well-defined crystals and is likely driven by the loss of THF from the solvent mixture, given the low solubility of tetrabutylammonium perchlorate in water. mdpi.comresearchgate.net
Following the initial synthesis, purification is a critical step to obtain high-purity TBAP suitable for sensitive applications. Recrystallization is the most common purification technique. mdpi.com The crude product is dissolved in a suitable solvent, such as ethanol, ethyl acetate (B1210297), or a diethyl ether/acetone mixture, and then allowed to crystallize. mdpi.comchemicalbook.com This process is often repeated several times to enhance purity. mdpi.com The purified crystals are then dried under vacuum over a desiccant like phosphorus pentoxide (P₂O₅) to remove any residual solvent and moisture. chemicalbook.com
Industrial Production Considerations and Precursor Chemistry
On an industrial scale, the production of tetrabutylammonium perchlorate is guided by principles of efficiency, cost-effectiveness, and safety. While the fundamental chemistry often mirrors laboratory-scale synthesis, the choice of precursors and reaction conditions are optimized for large-scale manufacturing.
The primary industrial synthesis route for quaternary ammonium (B1175870) salts, including TBAP, is the quaternization of tertiary amines with an alkyl halide. researchgate.net In the case of TBAP, this would involve the reaction of tributylamine (B1682462) with a butyl halide, followed by a metathesis reaction with a perchlorate salt. However, a more direct and common industrial approach involves the reaction of a tetrabutylammonium salt, such as tetrabutylammonium bromide or tetrabutylammonium hydroxide, with a perchlorate source.
Precursor Chemistry:
Tetrabutylammonium Source: Tetrabutylammonium bromide ((C₄H₉)₄NBr) and tetrabutylammonium hydroxide ((C₄H₉)₄NOH) are key precursors. Tetrabutylammonium bromide is typically produced by the reaction of tributylamine with 1-bromobutane.
Perchlorate Source: Sodium perchlorate (NaClO₄) is a widely used and economical source of the perchlorate ion. wikipedia.org It is produced industrially by the electrolysis of sodium chlorate. wikipedia.org Perchloric acid (HClO₄) is another viable precursor, primarily produced through the reaction of sodium perchlorate with a strong acid like hydrochloric acid. ammoniumperchlorate.org
Industrial Synthesis Process:
The industrial production of TBAP often involves a salt metathesis reaction between tetrabutylammonium bromide or hydroxide and sodium perchlorate in an aqueous medium. guidechem.com The relatively low solubility of tetrabutylammonium perchlorate in water compared to the precursor salts and the resulting sodium bromide drives the reaction towards product formation. upm.edu.my
Key process considerations include:
Reaction Kinetics: Optimizing temperature, concentration, and mixing to achieve a high conversion rate and yield.
Product Isolation: Efficient filtration and washing of the precipitated TBAP to remove byproducts like sodium bromide.
Purification: Industrial-scale recrystallization processes to meet the stringent purity requirements for applications in pharmaceuticals and electronics. pmarketresearch.com
Drying: Large-scale drying equipment to ensure the final product is free of moisture.
The following table summarizes the key precursors and their roles in the industrial synthesis of tetrabutylammonium perchlorate.
| Precursor | Chemical Formula | Role in Synthesis |
| Tributylamine | (C₄H₉)₃N | Starting material for the synthesis of the tetrabutylammonium cation. |
| 1-Bromobutane | C₄H₉Br | Alkylating agent to form the tetrabutylammonium cation from tributylamine. |
| Tetrabutylammonium Bromide | (C₄H₉)₄NBr | A primary precursor providing the tetrabutylammonium cation. chemicalbook.com |
| Tetrabutylammonium Hydroxide | (C₄H₉)₄NOH | An alternative precursor for the tetrabutylammonium cation, often used in reactions where the formation of a halide byproduct is undesirable. guidechem.com |
| Sodium Perchlorate | NaClO₄ | The most common and cost-effective source of the perchlorate anion. wikipedia.org |
| Perchloric Acid | HClO₄ | An alternative source of the perchlorate anion, often used in neutralization reactions with tetrabutylammonium hydroxide. guidechem.com |
Advanced Purity Evaluation Techniques for Research-Grade Tetrabutylammonium Perchlorate
Ensuring the high purity of research-grade tetrabutylammonium perchlorate is paramount for its application in sensitive analytical and electrochemical studies. A variety of advanced analytical techniques are employed to quantify the parent compound and detect trace impurities.
Purity of the Main Compound: The purity of TBAP is often stated as ≥99.0% for electrochemical analysis. fishersci.casigmaaldrich.com This level of purity is crucial as impurities can significantly affect the performance and interpretation of electrochemical experiments.
Analysis of Impurities:
Water Content: The presence of water can be a significant issue, especially in non-aqueous electrochemistry. Karl Fischer titration is the gold standard for determining water content with high accuracy and precision. nihs.go.jpmt.com This method is specific to water and can be performed either volumetrically for higher water content or coulometrically for trace amounts. mt.comscharlab.com
Halide Impurities: Residual halide ions, such as chloride and bromide, from the synthesis process are common impurities. Ion chromatography (IC) is a powerful technique for the separation and quantification of these halide impurities at trace levels. amazonaws.comthermofisher.com The method involves separating the ions on a specialized column followed by detection, typically using suppressed conductivity. amazonaws.com
Other Anionic Impurities: Besides halides, other anions might be present. Ion chromatography can also be used to detect and quantify other common anions. thermofisher.com For perchlorate itself, specific IC methods have been developed, often coupled with mass spectrometry (IC-MS) for enhanced selectivity and sensitivity, especially in complex matrices. nih.govbohrium.com
Metallic Impurities: Trace metal impurities can also be detrimental in certain applications. Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to determine the concentration of various metallic elements.
The following table outlines the key analytical techniques used for the purity assessment of research-grade tetrabutylammonium perchlorate.
| Analytical Technique | Purpose | Typical Detection Limits |
| Karl Fischer Titration | Determination of water content. nihs.go.jpmt.com | ppm to 100% |
| Ion Chromatography (IC) | Quantification of halide (e.g., Cl⁻, Br⁻) and other anionic impurities. amazonaws.comthermofisher.com | ppm to ppb range |
| Ion Chromatography-Mass Spectrometry (IC-MS) | Highly sensitive and selective determination of perchlorate and other anions. nih.govbohrium.com | ppb to ppt (B1677978) range |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Analysis of trace metallic impurities. | ppb to ppt range |
| Atomic Absorption Spectroscopy (AAS) | Quantification of specific metallic impurities. | ppm to ppb range |
By employing these advanced analytical methodologies, researchers and manufacturers can ensure that the tetrabutylammonium perchlorate used in demanding applications meets the required high-purity standards.
Electrochemical Investigations of Tetrabutylammonium Perchlorate Systems
Role of Tetrabutylammonium (B224687) Perchlorate (B79767) as a Supporting Electrolyte in Non-Aqueous Media
Tetrabutylammonium perchlorate is widely used as a supporting electrolyte in electrochemical applications, particularly in non-aqueous solvents like acetonitrile (B52724), propylene (B89431) carbonate, and dimethyl sulfoxide (B87167). fishersci.comresearchgate.netnih.govorientjchem.org Supporting electrolytes are crucial in electrochemistry as they increase the conductivity of the solution while remaining electrochemically inert at the working potentials of the analysis. alfa-chemistry.com The primary role of tetrabutylammonium perchlorate is to reduce the solution's resistance, minimize potential drop (iR drop), and ensure that the analyte is transported to the electrode surface primarily by diffusion rather than electromigration. alfa-chemistry.com Its solubility in various organic solvents and its wide electrochemical window make it a versatile choice for studying redox processes of other substances. als-japan.com
Influence on Electrode-Solution Interface Dynamics
The tetrabutylammonium (TBA+) cation plays a significant role in modulating the dynamics at the electrode-solution interface. Research has shown that TBA+ can form a physisorbed, two-dimensional layer on electrode surfaces, such as platinum. acs.org This adsorbed film is dynamic and reversible, and its formation can obstruct active sites on the electrode. acs.org The presence of this cation layer alters the structure of the electrical double layer, which is the interface between the electrode and the electrolyte solution. The specific interactions at this interface are complex; for instance, on mercury electrodes, the adsorption of TBA+ is thought to involve the formation of ion pairs with anions from the electrolyte. acs.org This interfacial organization of ions can influence the rate and mechanism of electrochemical reactions occurring at the electrode surface. acs.orgchemrxiv.org
Stabilization of Electrochemical Environments
Tetrabutylammonium perchlorate contributes to the stabilization of electrochemical environments primarily by providing a high and constant ionic strength. alfa-chemistry.com By being present in a much higher concentration than the electroactive species under investigation, it ensures that the bulk of the current is carried by the supporting electrolyte ions. This minimizes changes in the electric field and ionic distribution that would otherwise be caused by the electrochemical reaction, leading to a more stable and predictable environment for voltammetric and other electrochemical measurements. alfa-chemistry.com In its solid state, tetrabutylammonium perchlorate is also noted for its good electrochemical stability, making it a candidate for use in the preparation of solid electrolytes. mdpi.com
Impact on Ionic Conductivity and Charge Transfer
The ionic conductivity of tetrabutylammonium perchlorate is a key property defining its utility as a supporting electrolyte. medchemexpress.com Studies have investigated its conductivity in both low-temperature (LT) and high-temperature (HT) phases. The conductivity (σ) in both phases follows the Arrhenius equation, σ = (A/T)∙exp (−Ea/kT), where Ea is the activation energy. mdpi.com Research has shown a correlation between the entropy of phase transitions and the ionic conductivity in the high-temperature phases of tetrabutylammonium salts. mdpi.comresearchgate.net It is suggested that in these phases, anions are the dominant charge carriers, and their migration is influenced by steric factors. mdpi.com
| Phase | Pre-exponential Factor, A (S·K/cm) | Activation Energy, Eₐ (eV) |
|---|---|---|
| Low-Temperature (LT) | 1.1 × 10⁵ | 0.48 |
| High-Temperature (HT) | 1.5 × 10³ | 0.36 |
Applications of Tetrabutylammonium Perchlorate in Energy Storage Devices
Tetrabutylammonium perchlorate is investigated as an electrolyte component in energy storage devices, such as supercapacitors, due to its ability to function in non-aqueous systems which often allow for higher operating potentials compared to aqueous electrolytes. iau.ir In one study, a 2M solution of tetrabutylammonium perchlorate was used as the electrolyte for a supercapacitor featuring spinel magnesium cobaltite (B72492) (MgCo₂O₄) nanoparticles as the electrode material. iau.iriau.iroiccpress.com The excellent performance was attributed to faradaic redox reactions involving the intercalation and de-intercalation of the tetrabutylammonium cation (TBA+) with the MgCo₂O₄ lattice, which provides additional pseudocapacitive contribution. iau.iroiccpress.com
| Scan Rate (mV/s) | Specific Capacitance (F/g) |
|---|---|
| 5 | 390 |
| 10 | 270 |
| 20 | 195 |
| 30 | 117 |
| 40 | 80 |
| 50 | 33 |
Electrolyte Component in Lithium-Ion Batteries
While lithium salts such as lithium perchlorate are common electrolytes in lithium-ion batteries, tetrabutylammonium salts are explored for specialized applications. wikipedia.orggoogle.com Their primary role is often as a supporting electrolyte in research to probe electrochemical mechanisms rather than as the primary charge carrier in commercial batteries. However, the properties of the tetrabutylammonium cation have led to its investigation in advanced battery systems like lithium-sulfur batteries.
A major challenge in the development of lithium-sulfur (Li-S) batteries is the "polysulfide shuttle" effect. mdpi.commdpi.com During discharge, soluble lithium polysulfide intermediates (Li₂Sₙ, 4 ≤ n ≤ 8) are formed at the cathode. mdpi.com These polysulfides can dissolve into the electrolyte, migrate to the lithium metal anode, and react with it, leading to the loss of active material, low coulombic efficiency, and rapid capacity fading. mdpi.comnih.gov
Enhancing Energy Density in Supercapacitors
The pursuit of higher energy density in supercapacitors has led to the exploration of novel electrode materials and electrolyte systems. Tetrabutylammonium perchlorate, when used as an electrolyte, has shown promise in enhancing the performance of supercapacitor electrodes.
In a notable study, spinel magnesium cobaltite (MgCo2O4) nanoparticles were investigated as an electrode material in a 2M tetrabutylammonium perchlorate (TBA) electrolyte. iau.ir The use of this organic electrolyte is advantageous due to its higher operating potential (around 2.5V) compared to aqueous electrolytes, which is a key factor for achieving high energy density. iau.ir The electrochemical performance of the MgCo2O4 electrode in the TBAP electrolyte was evaluated using cyclic voltammetry (CV).
| Scan Rate (mV/s) | Specific Capacitance (F/g) |
|---|---|
| 5 | 390 |
| 10 | 270 |
| 20 | 195 |
| 30 | 117 |
| 40 | 80 |
| 50 | 33 |
This study underscores the potential of using tetrabutylammonium perchlorate-based electrolytes in combination with advanced nanomaterials to develop next-generation supercapacitors with enhanced energy storage capabilities.
Dual-Intercalation Battery Systems Utilizing Tetrabutylammonium Perchlorate
Dual-intercalation batteries (DIBs), where both cations and anions from the electrolyte intercalate into the negative and positive electrodes respectively, offer a promising avenue for high-voltage and sustainable energy storage. Graphite (B72142), being abundant and cost-effective, is a common choice for both electrodes in such systems. The electrolyte plays a crucial role in the functioning of DIBs, and tetrabutylammonium perchlorate has been investigated for this purpose.
Research has pointed to the potential of a dual-intercalation battery system based on the electrochemical intercalation of ionic species of tetrabutylammonium perchlorate on graphite electrodes. mdpi.com In such a system, during the charging process, tetrabutylammonium cations (TBA+) would intercalate into the graphite anode, while perchlorate anions (ClO4-) would intercalate into the graphite cathode.
The performance of such a system is highly dependent on the ability of the graphite host to reversibly accommodate both the bulky tetrabutylammonium cations and the perchlorate anions. While detailed performance data for a complete dual-intercalation battery utilizing tetrabutylammonium perchlorate is still emerging, the concept presents an interesting research direction. The large size of the tetrabutylammonium ion could potentially lead to significant expansion and contraction of the graphite lattice during cycling, which may pose challenges for long-term stability. However, the high operating voltages achievable with dual-intercalation systems make them an attractive area for further investigation.
Electrocatalytic and Electroreduction Processes Mediated by Tetrabutylammonium Perchlorate
Tetrabutylammonium perchlorate is a widely used supporting electrolyte in a variety of electrocatalytic and electroreduction processes due to its wide electrochemical window and good conductivity in organic solvents.
The electrochemical reduction of carbon dioxide (CO2) into value-added chemicals is a key strategy for mitigating greenhouse gas emissions and producing sustainable fuels. The choice of electrolyte is critical in this process, as it influences the solubility of CO2, the conductivity of the medium, and the efficiency of the reduction reaction. Tetrabutylammonium perchlorate in propylene carbonate (PC) has been identified as a highly effective electrolyte system for the conversion of CO2 to carbon monoxide (CO).
In one study, a Faradaic efficiency for CO formation of 84.3% was achieved with a stable cathodic current density of 6.3 mA/cm² over four hours of electrolysis at a gold electrode. mdpi.com Another investigation reported a Faradaic efficiency for CO formation reaching as high as 93%, with a stable cathodic current density of approximately 7.4 mA/cm². uni-mainz.de
Water has been shown to increase the conductivity and decrease the viscosity of the electrolyte, which facilitates ion transport. mdpi.com Furthermore, it can enhance the solubility of CO2 in the organic medium. mdpi.com In the aforementioned study, the optimal water content was found to be 6.8 wt%. mdpi.com Beyond this concentration, the hydrophobic nature of propylene carbonate causes phase separation. mdpi.com The presence of water can also act as a proton source, which is necessary for the reduction of CO2. However, an excess of water can lead to the competing hydrogen evolution reaction, which would lower the Faradaic efficiency for CO2 reduction products. Therefore, careful control of the water content is essential for maximizing the efficiency and selectivity of the CO2 reduction process.
| Parameter | Value | Reference |
|---|---|---|
| Faradaic Efficiency for CO | 84.3% | mdpi.com |
| Cathodic Current Density | 6.3 mA/cm² | mdpi.com |
Electropolymerization is a versatile technique for the synthesis of conductive polymer films with controlled thickness and morphology. Tetrabutylammonium perchlorate is frequently employed as a supporting electrolyte in these processes, providing the necessary conductivity for the electrochemical oxidation of monomers and subsequent polymer deposition.
One example is the electropolymerization of polypyrrole (PPy) in the presence of nanocellulose (NC) to form composite films with enhanced electrochromic properties. In a study using a 0.1 M TBAP electrolyte, it was found that a composite film containing 40% NC exhibited significantly improved performance compared to a pure PPy film. osti.gov The NC-containing film showed a faster switching time of 1.16 seconds, a higher optical contrast of 25.9% at 700 nm, and a greater coloration efficiency of 65.6 cm²/C. osti.gov
Tetrabutylammonium perchlorate has also been used as a supporting electrolyte in the electropolymerization of other conductive polymers, such as polyaniline and polythiophene. The choice of the supporting electrolyte can influence the morphology, conductivity, and electrochemical stability of the resulting polymer films. The large size of the tetrabutylammonium cation can be incorporated into the polymer matrix as a dopant, affecting the polymer's properties.
| Film Composition | Switching Time (s) | Optical Contrast (%) | Coloration Efficiency (cm²/C) |
|---|---|---|---|
| PPy | - | 18.7 | - |
| PPy with 40% NC | 1.16 | 25.9 | 65.6 |
While tetrabutylammonium perchlorate is generally considered to be electrochemically stable, under highly reducing conditions, the tetrabutylammonium cation itself can undergo electrochemical dealkylation. This reaction is of fundamental interest in understanding the stability limits of quaternary ammonium (B1175870) electrolytes.
It has been reported that the direct reduction of the tetrabutylammonium ion (TBA+) at a gold electrode can lead to the reductive cleavage of a carbon-nitrogen bond, resulting in the formation of tributylamine (B1682462) and a butyl radical.
Furthermore, the reduction of tetraalkylammonium ions can be mediated by reduced metal complexes. For instance, the electrochemically generated Fe(TPP)²⁻ (where TPP is tetraphenylporphyrin) has been shown to react with tetrabutylammonium ions to produce an alkylated iron porphyrin, Fe(TPP)(R)⁻, and trialkylamine. This reaction is believed to proceed through an electron transfer mechanism. The rate of this dealkylation reaction was found to decrease as the carbon chain length of the tetraalkylammonium ion decreased, which is consistent with an electron transfer mechanism. These findings highlight that while TBAP is a robust supporting electrolyte, its own reactivity must be considered in electrochemical studies conducted at very negative potentials.
Hydrogen Evolution Reaction (HER) on Noble Metal Electrodes in Presence of Tetrabutylammonium Ions
The addition of tetrabutylammonium (TBA+) cations to electrolytes has been shown to enhance the hydrogen evolution reaction (HER) activity on platinum single-crystal electrodes in alkaline media. nih.govnih.govmarquette.edu This effect is strongly dependent on the concentration of the TBA+ ions. nih.govnih.gov Studies on polycrystalline Pt electrodes have shown that tetraalkylammonium (TAA+) cations can enhance the exchange current density of the alkaline HER by more than four times compared to alkali metal cations. nih.govacs.org This enhancement is linked to the hydrophobic nature of the organic cation, which is suggested to increase the formation and lifetime of hydrogen bonds among water molecules at the interface, thereby facilitating proton shuttling to and from the electrode surface. nih.gov
On Pt(111) electrodes, the influence of TBA+ is particularly nuanced. At low concentrations (≤1 mM), there is no significant effect on the HER currents. nih.govnih.gov However, at concentrations greater than 1 mM, a notable increase in HER activity is observed, which paradoxically coincides with an apparent site-blocking effect caused by the physisorption of the cation. nih.gov The highest HER activity is associated with the formation of a dynamic and reversible two-dimensional adsorption layer of TBA+. nih.gov While this layer obstructs active sites for underpotential-deposited hydrogen (HUPD), it simultaneously enhances the HER activity in the potential window typically associated with overpotential-deposited hydrogen (HOPD). nih.gov On stepped Pt single-crystal surfaces, TBA+ enhances HER activity at all concentrations, with the effect being most pronounced at the step sites. nih.gov
Table 1: Effect of Tetrabutylammonium (TBA+) Concentration on HER Activity on Pt(111) Electrodes
| TBA+ Concentration | Effect on HER Currents | Effect on H*UPD Coverage | Other Observations |
|---|---|---|---|
| ≤ 1 mM | No significant effect nih.govnih.gov | No significant effect nih.gov | Interaction with adsorbed hydroxide (B78521) (OHads) is noted nih.govnih.gov |
| > 1 mM | Increased HER activity nih.gov | Apparent site-blocking effect nih.gov | Physisorption of TBA+ leads to the formation of a 2D film nih.gov |
The adsorption and organization of tetrabutylammonium (TBA+) cations at the electrode-electrolyte interface are complex processes. nih.gov The adsorption is often limited by the slow diffusion of the bulky TBA+ cations to the electrode surface, after which a two-dimensional adsorption layer can form. nih.govacs.org This physisorbed film is linked to the accumulation of TBA+ in the diffuse layer and can be reversibly removed by adding nonadsorbing cations like sodium. nih.gov
On Pt(111) surfaces, in situ Raman spectroscopy has confirmed the accumulation of TBA+ at the interface. acs.org The intensity of Raman bands for TBA+ increases as the potential is reduced into the region where the surface is covered with adsorbed hydroxide (OHads), indicating a distinct interaction between TBA+ and the OHads layer. nih.govacs.org Once formed, the TBA+ film remains stable across a range of potentials, including the double layer and HUPD regions. acs.org The hydrophobic nature of the TBA+ cation forces a reorganization of adjacent water molecules and can inhibit the formation of surface oxides, thereby impeding processes like surface roughening of Pt(111) catalysts. nih.govacs.org On mercury electrodes, the adsorption of TBA+ has been associated with the formation of an interfacial film that may involve anion coadsorption, suggesting the presence of ion pairs. nih.govacs.org
Electrochemical Reaction Mechanisms Involving Tetrabutylammonium Perchlorate Ions
While often used as a supposedly inert supporting electrolyte, the tetrabutylammonium (TBA+) cation can undergo reductive cleavage under certain electrochemical conditions. marquette.eduresearchgate.net Direct electrochemical reduction of the TBA+ ion at a gold electrode has been shown to cause the cleavage of a carbon-nitrogen (C-N) bond. marquette.edu This reaction produces tributylamine and a butyl radical as products. marquette.edu Similar results were observed during the electrochemical reduction of tetraalkylammonium salts at a carbon electrode. marquette.edu
The TBA+ cation can also be reduced chemically by highly reactive species generated electrochemically. For instance, iron("0") porphyrins, formed by the two-electron reduction of iron(II) porphyrins, are capable of reducing TBA+ ions. marquette.edu This reaction involves an electron transfer (ET) mechanism, where the TBA+ cation reacts with the doubly reduced iron porphyrin (FeTPP2-) to form an iron(II) porphyrin alkyl and trialkylamine. marquette.edu The rate of this reaction is dependent on the alkyl chain length, with the rate constant decreasing significantly from tetrabutyl- to tetraethyl- to tetramethylammonium (B1211777) ions, which is consistent with the stability of the initially formed alkyl radical. marquette.edu
Table 2: Rate Constants for the Reaction of Fe(TPP)2- with Tetraalkylammonium Ions
| Tetraalkylammonium Cation | Reaction Rate Observation |
|---|---|
| Tetrabutylammonium (TBA+) | Reaction observed; rate constant of 0.13 M-1s-1 determined at room temperature marquette.edu |
| Tetraethylammonium (TEA+) | Significantly slower reaction than with TBA+ marquette.edu |
| Tetramethylammonium (TMA+) | Very slow or no reaction observed marquette.edu |
Tetrabutylammonium perchlorate is frequently used as a supporting electrolyte in non-aqueous electrochemistry because of its wide electrochemical window and ability to increase the conductivity of the system. researchgate.netiau.ir However, its constituent ions can actively participate in electron transfer processes at the electrode interface.
In systems involving the oxygen reduction reaction (ORR), the TBA+ cation can influence the stability of intermediates. For example, in a Ca2+-containing electrolyte, the presence of excess TBA+ leads to ion pair competition. rsc.org A quasi-reversible oxygen evolution reaction (OER) emerges, which is attributed to the formation of a TBA+--O2− (superoxide) species contained within a product interlayer at the electrode surface, which then undergoes a facile oxidation (electron transfer) to regenerate O2. rsc.org
Furthermore, the TBA+ cation can be directly involved in faradaic redox reactions through intercalation and de-intercalation processes. iau.iroiccpress.com In studies with spinel MgCo2O4 nanoparticle electrodes, excellent electrochemical performance was attributed to redox reactions related to the intercalation/de-intercalation of the TBA+ cation into and out of the MgCo2O4 lattice, which contributes to the material's pseudocapacitive behavior. iau.iroiccpress.com
During electrochemical reactions of solid materials attached to an electrode, charge neutrality must be maintained. This typically occurs through the expulsion or uptake of ions from the supporting electrolyte. In systems involving tetrabutylammonium salts, the expected process during oxidation is often the expulsion of the bulky TBA+ cation from the solid film into the electrolyte.
However, studies using the electrochemical quartz crystal microbalance (ECQCM) have revealed more complex dynamics. In the electrochemical oxidation of microcrystals of [()N][Cr(CO)I] in an aqueous tetrabutylammonium perchlorate electrolyte, charge neutralization was found to occur via the uptake of perchlorate () anions from the electrolyte into the solid. upm.edu.my This anion uptake was observed instead of the anticipated expulsion of the TBA+ cation, particularly when the local concentration exceeds the solubility of tetrabutylammonium perchlorate. upm.edu.my This was the first observation of anion uptake for charge compensation during the oxidation of microcrystals, a process analogous to those seen in conducting polymers. upm.edu.my
Conversely, ion uptake is the primary mechanism in pseudocapacitive materials where TBA+ is used. The charge storage mechanism in MgCo2O4 electrodes in a TBA+ perchlorate electrolyte involves the intercalation (uptake) and de-intercalation (expulsion) of TBA+ cations into the oxide lattice during the charge-discharge cycles. iau.iroiccpress.com
Catalytic Applications of Tetrabutylammonium Perchlorate in Organic Synthesis
Mechanisms of Phase-Transfer Catalysis (PTC) by Tetrabutylammonium (B224687) Perchlorate (B79767)
The function of tetrabutylammonium perchlorate as a phase-transfer catalyst is governed by its ability to facilitate reactions between components located in different, immiscible phases. The large tetrabutylammonium cation (Q⁺), with its four butyl chains, is organophilic and can readily dissolve in the organic phase. This cation can then form an ion pair with an anion (A⁻) from the aqueous or solid phase, shuttling it into the organic medium where the organic substrate is located. This process, known as the "extraction mechanism," is central to PTC. ub.edu
The catalytic action of tetrabutylammonium salts is fundamentally an interfacial phenomenon. nih.gov The process begins at the liquid-liquid or solid-liquid interface where the tetrabutylammonium cation exchanges its original counter-ion (perchlorate) for a reactant anion from the aqueous or solid phase. mdpi.com This newly formed lipophilic ion pair, [Q⁺A⁻], then migrates from the interface into the bulk of the organic phase. mdpi.com
The primary benefit of using tetrabutylammonium perchlorate as a PTC is the significant enhancement of reaction rates and yields. By transporting the reactant anion into the organic phase, the catalyst overcomes the physical barrier of phase immiscibility that would otherwise prevent or drastically slow the reaction. Once in the organic solvent, the anion of the ion pair is less solvated by water molecules, rendering it a more "naked" and highly reactive nucleophile. This increased reactivity leads to a dramatic acceleration of the reaction rate. charge-transfer.pl
For instance, in nucleophilic substitution reactions, the use of a phase-transfer catalyst can result in nearly quantitative yields in a matter of hours for reactions that would otherwise show no progress even after days under vigorous reflux. charge-transfer.pl The choice of the catalyst's counter-anion can influence activity depending on the specific nucleophile used in the reaction. Studies comparing tetrabutylammonium bromide (TBAB), tetrabutylammonium iodide (TBAI), and tetrabutylammonium perchlorate (TBAP) found that while their catalytic activities were often comparable, the optimal choice depended on the specific reacting anion. dokumen.pub
Table 1: Comparison of Catalytic Activity for Different Tetrabutylammonium Salts
| Reactant Anion | Catalyst with Highest Activity | Observation |
| Potassium Acetate (B1210297) | TBAB | TBAB, TBAI, and TBAP showed nearly the same catalytic activity, with TBAB being slightly superior. dokumen.pub |
| Sodium Azide | TBAB | The catalytic activity was found to depend on the specific combination of the catalyst and the N-anion. dokumen.pub |
Specific Synthetic Transformations Mediated by Tetrabutylammonium Perchlorate
Tetrabutylammonium perchlorate is employed as a catalyst or supporting electrolyte in various synthetic transformations, ranging from the production of specialty chemicals to facilitating fundamental reaction types like nucleophilic substitutions.
Phase-transfer catalysis is a crucial technology in modern pharmaceutical synthesis due to its efficiency and use of environmentally benign reagents. researchgate.net While tetrabutylammonium salts are frequently used, the specific application of tetrabutylammonium perchlorate as a direct catalyst in the synthesis of complex pharmaceutical ingredients like β-lactam antibiotics is not widely documented in available literature. Research into such syntheses often cites other tetrabutylammonium salts, such as those with fluoride (B91410) or bromide anions.
However, tetrabutylammonium perchlorate is utilized in electrochemical research relevant to pharmaceutical synthesis. For example, it serves as a supporting electrolyte in studies involving precursors to pharmaceutical compounds, such as benzonitriles. acs.org It is also used as an electrolyte in the oxidative bromination of organic substrates, a key reaction type for creating precursors for various coupling reactions in pharmaceutical production. scispace.com Its role in these contexts is to provide conductivity and a stable medium for electrochemical transformations rather than acting as a phase-transfer agent for synthesis.
Tetrabutylammonium perchlorate has been successfully applied as a phase-transfer catalyst in the synthesis of specialty organic intermediates. researchgate.net A specific example is its use in a heterogeneous phase reaction for the synthesis of a guaiacol (B22219) derivative. researchgate.net In this process, the catalyst facilitates the in-situ generation of formaldehyde (B43269) from dichloromethane (B109758) and a potassium hydroxide (B78521) solution. The generated formaldehyde then reacts with guaiacol to form the desired product. researchgate.net This application highlights the utility of the catalyst in enabling reactions between an organic phase (dichloromethane) and an aqueous/alcoholic phase (KOH solution) to generate a reactive intermediate for further synthesis. researchgate.net
Table 2: Synthesis of a Guaiacol Derivative Using Tetrabutylammonium Perchlorate as a PTC
| Parameter | Condition |
| Organic Phase | Dichloromethane (CH₂Cl₂) |
| Aqueous Phase | 6.0 N Potassium Hydroxide (KOH) in alcohol |
| Phase-Transfer Catalyst | Tetrabutylammonium Perchlorate |
| Substrate | Guaiacol |
| Temperature | 40°C |
| Reaction | In-situ generation of formaldehyde followed by reaction with guaiacol. researchgate.net |
One of the most prominent applications of tetrabutylammonium perchlorate is in facilitating nucleophilic substitution reactions between water-soluble nucleophiles and water-insoluble organic substrates. cambridge.org The catalyst operates by extracting the nucleophilic anion from the aqueous phase into the organic phase as a reactive ion pair with the tetrabutylammonium cation. cambridge.org
This methodology has been explored in the reaction of decyl methanesulfonate (B1217627) with sodium bromide, where the catalytic activity of tetrabutylammonium salts was shown to be closely linked to the phase behavior of the system. nih.gov Further studies on the reaction of p-chloromethylstyrene (PCMS) with various nucleophiles demonstrated that tetrabutylammonium perchlorate was an effective catalyst, with its activity being comparable to other tetrabutylammonium salts like the bromide and iodide forms. dokumen.pub The efficiency of the catalyst in these S_N2 reactions underscores its ability to enhance the reactivity of the nucleophile in the organic medium, leading to high conversion rates under mild conditions. cambridge.org
Role in Esterification Processes and Comparative Catalytic Efficiency
Tetrabutylammonium perchlorate, in the broader context of quaternary ammonium (B1175870) salts, is recognized for its potential application as a phase-transfer catalyst (PTC) in esterification reactions. researchgate.netnih.govtheaic.org Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the esterification of carboxylic acids with alcohols, the tetrabutylammonium cation can form an ion pair with the carboxylate anion, transporting it from the aqueous or solid phase into the organic phase where the alcohol is present, thereby accelerating the reaction.
While specific studies detailing the catalytic efficiency of tetrabutylammonium perchlorate in esterification are not extensively documented in the reviewed literature, the general principles of phase-transfer catalyzed esterification provide a framework for its potential role. The efficiency of such catalysts is often influenced by the nature of the anion. In this regard, the perchlorate anion (ClO₄⁻) is known for being a large, charge-diffuse, and weakly coordinating anion. This property can enhance the reactivity of the associated cation in the organic phase.
For comparative purposes, the catalytic activities of various quaternary ammonium salts in other reactions have been studied. For instance, in the synthesis of dialkyl sulfides, the catalytic activity was found to follow the order: methyltrialkylammonium chloride > trialkylbenzylammonium chloride >> triethylbenzylammonium chloride. wiley-vch.de In another study on the esterification of phenols with aliphatic acid chlorides, tetrabutylammonium chloride was used effectively. researchgate.net Research on surfactant-combined catalysts has also highlighted the importance of both the cationic head group and the long alkyl chains in achieving high catalytic efficiency in solvent-free esterification reactions.
The following table provides a comparative overview of different catalysts used in esterification reactions, highlighting the conditions and outcomes to contextualize the potential efficiency of tetrabutylammonium perchlorate.
Table 1: Comparative Catalytic Efficiency in Esterification Reactions
| Catalyst | Reactants | Reaction Conditions | Yield | Reference |
| Tetrabutylammonium chloride | Phenols and aliphatic acid chlorides | Dichloromethane/aqueous NaOH, 0°C, 5 min | Almost quantitative | researchgate.net |
| Surfactant-combined catalysts (DBSA and CDBS) | Oleic acid and 1-octanol | Solvent-free, room temperature | 97.6-98.7% conversion | |
| POCl₃ | Aromatic carboxylic acids and alcohols | Room temperature | Quantitative | derpharmachemica.com |
This table is for comparative purposes and does not include data for Tetrabutylammonium Perchlorate due to a lack of specific studies in the reviewed literature.
Utility in Polymer Synthesis
Tetrabutylammonium perchlorate has found utility in specific areas of polymer synthesis, most notably in the field of cationic polymerization. One of the well-documented applications is its role in the cationic polymerization of N-vinylcarbazole. In this context, the addition of tetrabutylammonium perchlorate can influence the chain transfer constants, providing a method to study the mechanisms of free-ion and ion-pair propagation in the polymerization process. rsc.org
The presence of salts like tetrabutylammonium perchlorate in polymerization reactions can affect the ionic strength of the medium, which in turn can influence the rate and control of the polymerization. While the primary focus of existing research has been on cationic polymerization, the principles can be extended to other forms of controlled polymerization where ionic intermediates or catalysts are involved.
For instance, in Group Transfer Polymerization (GTP), a living polymerization technique for acrylic monomers, nucleophilic or Lewis acid catalysts are employed. lboro.ac.ukuobasrah.edu.iqyoutube.com While not directly involving tetrabutylammonium perchlorate, the use of other tetrabutylammonium salts as catalysts in related controlled polymerization techniques suggests the potential for the perchlorate salt to be investigated in similar systems. The non-coordinating nature of the perchlorate anion could be advantageous in maintaining the activity of the catalytic species.
Furthermore, research into polycondensation reactions for the synthesis of polymers like thermoresponsive polyphosphoesters highlights the diverse strategies employed in polymer synthesis where precise control over reaction conditions is crucial. nih.gov
The table below summarizes the role of tetrabutylammonium perchlorate and related compounds in various polymerization processes.
Table 2: Utility of Tetrabutylammonium Salts in Polymer Synthesis
| Polymerization Type | Monomer | Role of Tetrabutylammonium Salt | Outcome | Reference |
| Cationic Polymerization | N-vinylcarbazole | Affects chain transfer constants | Allows study of free-ion and ion-pair mechanisms | rsc.org |
| Group Transfer Polymerization | Methyl methacrylate | Catalyst (Tetrabutylammonium benzoate) | Controlled molecular weight and block copolymer synthesis | lboro.ac.uk |
This table includes examples of different tetrabutylammonium salts to illustrate their broader utility in polymer synthesis.
Tetrabutylammonium Perchlorate as a Stoichiometric Reagent in Specific Organic Reactions
While tetrabutylammonium perchlorate is often employed as an electrolyte or a catalyst, its role as a stoichiometric reagent in organic reactions is less common but significant, particularly in the realm of oxidation reactions. The perchlorate anion (ClO₄⁻) is a strong oxidizing agent, although its reactivity is often kinetically limited. panspermia.org
In specific applications, tetrabutylammonium salts of other oxidizing anions have been used as stoichiometric oxidants. For example, tetrabutylammonium periodate, in the presence of Lewis acids, has been shown to oxidize alcohols to carbonyl compounds, α-hydroxy ketones to α-diketones, and thiols to disulfides. researchgate.net This suggests that under appropriate activation, the perchlorate salt could also function as a stoichiometric oxidant.
The following table provides examples of reactions where tetrabutylammonium salts of oxidizing anions have been used as stoichiometric reagents.
Table 3: Tetrabutylammonium Salts as Stoichiometric Reagents in Organic Reactions
| Reagent | Substrate | Product | Conditions | Reference |
| Tetrabutylammonium periodate | Alcohols | Carbonyl compounds | Lewis acid catalyst (AlCl₃ or BF₃·Et₂O) in CHCl₃ or CH₃CN | researchgate.net |
| Tetrabutylammonium periodate | α-Hydroxy ketones | α-Diketones | Lewis acid catalyst (AlCl₃ or BF₃·Et₂O) in CHCl₃ or CH₃CN | researchgate.net |
| Tetrabutylammonium periodate | Thiols | Disulfides | Lewis acid catalyst (AlCl₃ or BF₃·Et₂O) in CHCl₃ or CH₃CN | researchgate.net |
This table showcases the utility of a related tetrabutylammonium salt as a stoichiometric oxidant to infer the potential applications of tetrabutylammonium perchlorate.
Material Science and Engineering Research Utilizing Tetrabutylammonium Perchlorate
Development and Characterization of Ionic Liquids Incorporating Tetrabutylammonium (B224687) Perchlorate (B79767)
Organic salts like tetrabutylammonium perchlorate are foundational in the study of ionic liquids. Molten quaternary ammonium (B1175870) salts are considered typical ionic liquids, known for their wide electrochemical windows. Tetrabutylammonium (TBA) salts are particularly useful as model systems for investigating the properties of plastic phases. Unlike salts with shorter aliphatic chains, TBA salts have relatively low melting temperatures and are stable in their molten state. They are also not hygroscopic, which simplifies handling and allows for easy compaction into dense, transparent pellets.
The crystal structure of tetrabutylammonium perchlorate has been elucidated using single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. Its structure is characterized by columns of perchlorate anions situated within nanotubular-like entities formed by the tetrabutylammonium cations. Other tetrabutylammonium cations are arranged in parallel columns, surrounded by the remaining perchlorate anions. This complex arrangement is primarily governed by Coulombic interactions, with the specific orientation of cation-anion pairs influenced by C-H···O interactions.
Design of Advanced Materials with Tailored Electrochemical and Thermal Properties
The distinct thermal and electrochemical properties of tetrabutylammonium perchlorate make it a target for the design of advanced materials, particularly solid electrolytes. In its solid state, the salt is expected to have good electrochemical stability. Research has shown that high-temperature (HT) phases of various substituted ammonium salts exhibit high ionic conductivity.
Investigations into the thermal properties of tetrabutylammonium perchlorate (TBAClO₄) reveal a polymorphous transition at 330 K and a melting point at 487 K. The high-temperature phase possesses a cubic symmetry, similar to other TBA salts like TBABF₄ and TBAI. This structural similarity allows for comparative analysis to understand how anion size and shape affect the material's transport and thermodynamic properties. The ionic conductivity of TBAClO₄ changes at the phase transition, and analysis of its Arrhenius plots allows for the determination of conductivity parameters for both its low-temperature and high-temperature phases. The entropy of the phase transition is a key indicator of the disorder in the crystal lattice, which in turn influences the transport properties. Among isostructural TBA salts, the conductivity of the high-temperature phase increases as the anionic radius decreases. This suggests that anions are the dominant charge carriers and that their migration is limited by steric factors.
Below is a data table comparing the thermodynamic and transport properties of TBAClO₄ with other TBA salts that have isostructural high-temperature phases.
| Compound | Transition Temperature (Tt, K) | Transition Entropy (ΔSt, J/(mol·K)) | Ionic Conductivity at 373 K (σ, S/m) |
| TBAClO₄ | 330 | 25 | 1.8 x 10-4 |
| TBABF₄ | 352 | 37 | 1.0 x 10-3 |
| TBAI | 416 | 40 | 1.0 x 10-2 |
This table presents data for comparing the properties of different Tetrabutylammonium (TBA) salts.
Application in Photolithography for Microchip Fabrication
Photolithography is a cornerstone process in the manufacturing of microchips and integrated circuits. nih.gov The technique involves transferring a geometric pattern from a photomask onto the surface of a silicon wafer that has been coated with a light-sensitive chemical called a photoresist. nih.gov The wafer is exposed to light, typically deep ultraviolet (DUV) or extreme ultraviolet (EUV) light, which passes through the mask and alters the chemical properties of the photoresist in the exposed areas. rsc.orgnih.gov Following exposure, a development step removes either the exposed or unexposed portions of the resist, leaving a patterned layer on the wafer that serves as a template for subsequent fabrication steps like etching or material deposition. rsc.orgnih.gov
While quaternary ammonium salts like tetrabutylammonium bromide are known to function as phase-transfer catalysts in various organic reactions, specific applications of tetrabutylammonium perchlorate within photolithography processes for microchip fabrication are not extensively documented in scientific literature. mdpi.combohrium.com Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs, a principle that is not a primary mechanism in standard photoresist chemistry.
Polymer Electrolyte Systems Featuring Tetrabutylammonium Perchlorate
Gel polymer electrolytes (GPEs) are investigated as stimulating substitutes for liquid electrolytes in dye-sensitized solar cells (DSSCs) to address issues like poor thermal stability and solvent leakage. acs.orgdigitellinc.com GPEs typically offer high ionic conductivity and long-term stability, which are crucial for the performance and durability of DSSCs. acs.orgdigitellinc.com The incorporation of ionic liquids and various salts into a polymer matrix is a common strategy to create these gel electrolytes. acs.org Research in this area has explored the use of different polymer matrices and salts to optimize performance. For instance, gel polymer electrolytes have been prepared using polyurethane acrylate (B77674) with tetrabutylammonium iodide (TBAI) and polyacrylonitrile-based polymers with TBAI and iodine. acs.org While the use of tetrabutylammonium salts is established in this field, specific detailed studies focusing on tetrabutylammonium perchlorate in GPEs for DSSCs were not prominent in the surveyed literature. However, its properties as a stable electrolyte suggest it could be a candidate for such applications.
Tetrabutylammonium perchlorate has been utilized as a supporting electrolyte in the electrochemical synthesis of poly(carbazole) (PCz) films for supercapacitor applications. researchgate.netresearchgate.net In these studies, PCz films are electrodeposited onto stainless steel electrodes using cyclic voltammetry in the presence of various perchlorate salts, including lithium perchlorate, sodium perchlorate, and tetrabutylammonium perchlorate. researchgate.netresearchgate.net The choice of the counter-cation in the perchlorate salt was found to significantly affect the capacitive performance of the resulting PCz films. researchgate.netresearchgate.net
The capacitive behaviors of the PCz-coated electrodes are typically evaluated using cyclic voltammetry, charge-discharge analysis, and electrochemical impedance spectroscopy. researchgate.netresearchgate.net Research indicates that PCz films synthesized in the presence of lithium perchlorate exhibit better capacitive performance compared to those synthesized with sodium perchlorate or tetrabutylammonium perchlorate. researchgate.net This highlights the critical role of the dopant's cation in determining the electrochemical properties of the polymer electrode material. researchgate.netresearchgate.net
The table below summarizes findings on the effect of different supporting electrolytes on the properties of poly(carbazole) films.
| Supporting Electrolyte | Counter-Cation | Relative Capacitive Performance |
| Lithium Perchlorate | Li⁺ | Highest |
| Sodium Perchlorate | Na⁺ | Intermediate |
| Tetrabutylammonium Perchlorate | (C₄H₉)₄N⁺ | Lower |
This table illustrates the comparative capacitive performance of Poly(Carbazole) films synthesized with different perchlorate salts.
The transport of ions within a polymer electrolyte is a complex process influenced by the polymer matrix, the salt, and their interactions. nih.gov In traditional polymer electrolytes, such as those based on poly(ethylene oxide), ion motion is often coupled with the segmental dynamics of the polymer chains. nih.gov This means that the mobility of ions is highly dependent on the flexibility and movement of the polymer backbone.
Plastic Crystal Phases and Ionic Conductivity of Tetrabutylammonium Salts
Tetrabutylammonium perchlorate (TBAClO4) is a subject of significant interest in materials science due to its thermal properties and ionic conductivity. mdpi.comnih.gov This organic salt is a model system for investigating the relationships between transport, thermodynamic, and structural properties in plastic crystal phases, particularly as a function of anion size and shape. rsc.orgmdpi.com
TBAClO4 undergoes a polymorphous transition at 330 K and melts at 487 K. mdpi.comnih.gov The high-temperature (HT) phase of TBAClO4 has a cubic symmetry structure, which is similar to the HT phases of other tetrabutylammonium (TBA) salts like tetrabutylammonium tetrafluoroborate (B81430) (TBABF4) and tetrabutylammonium iodide (TBAI). mdpi.comnih.gov The high-temperature phases of these TBA salts are significantly disordered and are classified as plastic phases. rsc.org This disorder is evident when comparing the melting entropy of TBA salts to the Timmermanns value for plastic phases (Sm < 2.5R), indicating a high degree of disorder in their crystal lattice in the HT phase. nih.govrsc.org
The structure of tetrabutylammonium perchlorate has been elucidated using single-crystal X-ray diffraction, revealing a triclinic space group P1. monash.eduresearchgate.netsemanticscholar.org The structure is complex, with columns of perchlorate anions situated within nanotubular formations of the tetrabutylammonium cations. monash.edusemanticscholar.org
Correlation of Thermodynamic and Transport Properties in Plastic Phases
A distinct correlation has been established between the thermodynamic parameters and transport properties of TBA salts in their plastic phases. mdpi.comnih.gov Specifically, the entropy of the polymorphous phase transition is linked to the ionic conductivity of the high-temperature phases of these salts. mdpi.comrsc.org It is suggested that the phase transition entropy can serve as a reliable indicator of the degree of disordering in the crystal lattice during the phase transition, which in turn influences the transport properties. rsc.org
For TBA salts with isostructural HT phases, a comparative analysis of their properties reveals insights into these correlations. mdpi.com The high-temperature phases of these salts are disordered, which suggests that their thermodynamic properties should be related to their ionic conductivity. mdpi.comrsc.org The melting entropy of these salts is comparable to the entropy change associated with the phase transition to the high-temperature plastic phases, further strengthening the link between thermodynamic and transport phenomena. mdpi.comrsc.org
| Compound | Transition Temperature (Tt), K | Transition Enthalpy (ΔHt), kJ/mol | Transition Entropy (ΔSt), J/(mol·K) | Melting Temperature (Tm), K | Melting Enthalpy (ΔHm), kJ/mol | Melting Entropy (ΔSm), J/(mol·K) |
| TBAClO4 | 330 | 12.0 | 36.4 | 487 | 13.5 | 27.7 |
| TBABF4 | 351 | 16.3 | 46.4 | 433 | 12.3 | 28.4 |
| TBAI | 389 | 23.0 | 59.1 | 418 | 13.0 | 31.1 |
This table presents the thermodynamic parameters of phase transitions for TBA salts with isostructural HT phases. nih.govrsc.org
Influence of Anion Size and Shape on Ionic Conductivity
The size and shape of the anion play a crucial role in the ionic conductivity of tetrabutylammonium salts. rsc.orgmdpi.com In the high-temperature phases of TBA salts, it is proposed that anions are the predominant charge carriers. rsc.org Consequently, ionic migration is influenced by steric factors. rsc.org
A comparison of TBAClO4, TBABF4, and TBAI reveals that the ionic conductivity of the HT phase increases as the anionic radius decreases. rsc.org Among these, TBAClO4 exhibits the lowest conductivity. mdpi.comnih.gov This trend supports the hypothesis that smaller anions face less steric hindrance, facilitating their movement through the crystal lattice and thus enhancing ionic conductivity. rsc.org
| Compound | Ionic Conductivity (σ) at 373 K, S/m | Activation Energy (Ea) for HT phase, eV |
| TBAClO4 | 1.1 x 10⁻⁵ | 0.61 |
| TBABF4 | 1.5 x 10⁻⁴ | 0.45 |
| TBAI | 2.5 x 10⁻³ | 0.30 |
This table shows the conductivity data for TBA salts with isostructural HT phases. nih.govrsc.org
Investigation of Ionic Clathrate Materials Involving Tetrabutylammonium Perchlorate
Ionic clathrate hydrates are crystalline water-based solids where a hydrogen-bonded water lattice entraps guest molecules. rsc.org In the case of ionic clathrates formed with tetrabutylammonium salts, the cation is entrapped within the cavities of the water framework, which is also constituted by the anions. nih.gov These materials have garnered attention for applications such as gas storage. mdpi.com
While extensive research has been conducted on the formation of ionic clathrate hydrates with tetrabutylammonium halides, such as tetrabutylammonium chloride (TBAC) and tetrabutylammonium bromide (TBAB), there is a notable lack of evidence for the formation of ionic clathrates with tetrabutylammonium perchlorate under similar conditions. mdpi.commonash.edu The formation and stability of these clathrate structures are highly dependent on the nature of the anion. researchgate.net The hydrophilic effect of the anion plays a role in the formation of the clathrate. researchgate.net The anions are part of the water framework, and their size, shape, and charge distribution can influence the geometry and stability of the resulting cages. Halide ions like Cl⁻ and Br⁻ are known to be incorporated into the hydrogen-bonded water lattice, facilitating the formation of stable clathrate structures. mdpi.commonash.edu In contrast, the perchlorate anion (ClO₄⁻) is larger and has a different geometry and charge distribution, which may hinder its incorporation into the typical hydrogen-bonded networks of water that form clathrate cages.
Solvation Dynamics and Intermolecular Interactions of Tetrabutylammonium Perchlorate
Preferential Solvation Phenomena in Mixed Solvent Systems
In a solution containing a mixture of two or more solvents, the composition of the solvent shell immediately surrounding a solute ion may differ from the composition of the bulk solvent. This phenomenon, known as preferential solvation, arises from differences in the specific interactions between the ion and the different solvent components. taylorfrancis.comdu.ac.ir The study of preferential solvation provides a microscopic view of the ion's immediate environment.
The effective radius of an ion in solution, often referred to as the Stokes radius, can be estimated from its limiting ionic conductance. This radius represents the size of the ion plus its tightly bound shell of solvent molecules as it moves through the solution. The perchlorate (B79767) anion is known to have a tetrahedral structure, and its effective radius has been estimated to be around 309 pm. icmp.lviv.ua The tetrabutylammonium (B224687) cation is generally considered to be unsolvated due to the shielding effect of its butyl groups. researchgate.net The calculation of these radii helps in understanding the extent of solvation and the mobility of the ions in different media. researchgate.net
The primary forces driving the solvation of tetrabutylammonium perchlorate are electrostatic in nature. tcd.ie Given that many organic solvents are polar, the most significant interactions are ion-dipole forces between the Bu₄N⁺ and ClO₄⁻ ions and the solvent molecules. acs.orgnih.gov For the perchlorate anion, which has a tetrahedral structure with a large positive charge on the central chlorine atom and negative charges on the surrounding oxygen atoms, each oxygen can be hydrogen-bonded by protic solvent molecules. icmp.lviv.ua The large tetrabutylammonium cation interacts primarily through weaker van der Waals forces and dispersion forces, although its positive charge still induces dipole interactions with polar solvent molecules. Spectroscopic studies, such as FT-IR, can corroborate conductometric findings by showing changes in the solvent's characteristic bands upon the addition of the electrolyte, confirming the presence of strong ion-dipole interactions. acs.orgacs.org
Influence of Solvent Properties and Composition on Solvation Behavior
The manner in which tetrabutylammonium perchlorate dissolves and interacts with solvent molecules is intricately linked to the properties of the solvent itself, such as viscosity and dielectric constant, as well as the composition of the solvent when mixtures are used.
Studies in Binary Solvent Mixtures
The behavior of tetrabutylammonium perchlorate in binary solvent mixtures provides a nuanced view of preferential solvation, where the ions may be selectively solvated by one solvent component over the other. Studies in various mixed solvent systems, such as dimethyl sulfoxide (B87167) (DMSO) and pyridine (B92270) (Py) or acetonitrile (B52724) (AN) and methanol (B129727) (MeOH), have been particularly insightful. orientjchem.orgresearchgate.net
In DMSO-Py mixtures, thermoacoustic studies show that molecular interactions increase with the concentration of tetrabutylammonium perchlorate, with greater interaction observed in DMSO-rich regions. orientjchem.orgresearchgate.net This suggests a preferential solvation by DMSO. Similarly, in acetonitrile-methanol mixtures, the variation of ionic B± coefficients and solvated radii (rᵢ) with solvent composition indicates preferential solvation of tetraalkylammonium ions by the methanol-rich region of the mixtures. researchgate.net The extent of solvation for tetraalkylammonium cations in these mixtures follows the order: Me₄N⁺ > Et₄N⁺ > Pr₄N⁺ > Bu₄N⁺. researchgate.net
The analysis of transport properties like the Walden product, solvated radii, and solvation numbers helps to quantify these ion-solvent interactions within the binary systems. researchgate.net
Role of Anions (Perchlorate vs. Other) in Determining Solvation Effects
The choice of anion paired with the tetrabutylammonium (TBA) cation significantly influences the salt's solvation behavior. Comparative studies between tetrabutylammonium perchlorate (Bu₄NClO₄) and other salts like tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) highlight the anion's role. researchgate.netacs.org
Conductometric studies in solvents like nitromethane (B149229) (NM), N-methyl formamide (B127407) (NMF), and formamide (FA) show that the degree of interaction, quantified by the association constant (Kₐ), is heavily influenced by both the anion and the solvent's viscosity. researchgate.netacs.org For instance, the ion-solvent interaction for Bu₄NClO₄ is weakest in the low-viscosity solvent nitromethane. acs.org In contrast, the interaction for Bu₄NBF₄ is highest in the high-viscosity solvent formamide. acs.org This suggests that with an increase in the size of the anion, the extent of solvation also increases. acs.org The viscosity of the solvent plays a crucial role in the ion-dipole interactions that govern solvation. researchgate.netacs.org
These differences underscore that the anion is not a passive participant but actively modulates the ion-pairing and ion-solvent interactions that define the solvation environment. nih.gov
| Solvent | Electrolyte | Viscosity (η) / mPa·s | Λₒ / S·cm²·mol⁻¹ | Kₐ / L·mol⁻¹ |
|---|---|---|---|---|
| Nitromethane (NM) | Bu₄NBF₄ | 0.61 | 120.37 | 15.48 |
| Bu₄NClO₄ | 123.66 | 14.15 | ||
| N-Methylformamide (NMF) | Bu₄NBF₄ | 1.65 | 54.33 | 32.84 |
| Bu₄NClO₄ | 55.76 | 29.28 | ||
| Formamide (FA) | Bu₄NBF₄ | 3.34 | 28.50 | 85.44 |
| Bu₄NClO₄ | 29.50 | 75.46 |
Spectroscopic Probes of Solvation Environments (e.g., FT-IR Spectroscopy)
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful tool for directly probing the molecular interactions between tetrabutylammonium perchlorate and solvent molecules. researchgate.netacs.org By monitoring changes in the characteristic vibrational bands of the solvent, one can deduce the nature and extent of solvation.
When tetrabutylammonium perchlorate is dissolved, the resulting ion-dipole interactions with the solvent molecules cause shifts in the solvent's vibrational frequencies. researchgate.netnih.gov The analysis of these spectral shifts provides direct evidence of the solvation phenomenon. acs.orgacs.org For example, studies of Bu₄NClO₄ in nitromethane, N-methyl formamide, and formamide have used FT-IR measurements to confirm that the high molecular interaction observed in these systems is primarily due to ion-dipole interactions. researchgate.netacs.org The change in the intensity and position of characteristic solvent bands upon the addition of the electrolyte is indicative of the formation of a solvation shell around the ions. acs.org
Quantum chemical calculations combined with FTIR studies on acetonitrile solutions containing the perchlorate anion have helped to establish specific spectroscopic manifestations of solvation. nih.gov This combination of experimental and theoretical work allows for a detailed characterization of the local solvent structure surrounding the tetrabutylammonium cation and the perchlorate anion.
Acoustic and Thermoacoustic Studies of Solution Interactions
Acoustic and thermoacoustic measurements provide valuable information about the bulk properties of electrolyte solutions, which are directly related to the intermolecular interactions occurring within them. orientjchem.org By measuring properties like ultrasonic velocity, density, and viscosity, a range of parameters can be calculated to describe the solution's behavior. orientjchem.orgglobalauthorid.com
For tetrabutylammonium perchlorate in non-aqueous solvents like DMSO, pyridine, and their binary mixtures, thermoacoustic parameters such as isentropic compressibility (κₛ), acoustic impedance (Z), intermolecular free length (L), and Gibbs free energy of activation for viscous flow (ΔG) have been determined at various temperatures. orientjchem.org
Key findings from these studies include:
Ultrasonic Velocity: The ultrasonic velocity for both tetrabutylammonium perchlorate and tetrabutylammonium tetraphenylborate (B1193919) increases with concentration at all tested temperatures (298K, 308K, 318K), indicating an increase in molecular interactions. orientjchem.orgresearchgate.net
Compressibility: Changes in isentropic compressibility reflect how the system's structure is affected by interactions such as ion-ion, ion-dipole, and hydrogen bonding. orientjchem.org
Solvent Structure: The results of these studies are often discussed in terms of the structural effects of the solvent, revealing how the electrolyte influences the arrangement of solvent molecules. orientjchem.orgresearchgate.net
These acoustic techniques offer a macroscopic window into the microscopic world of ion-solvent and ion-ion interactions, complementing the insights gained from spectroscopic methods.
| Parameter | Symbol | Significance |
|---|---|---|
| Isentropic Compressibility | κₛ | Measures the relative volume change per unit of pressure at constant entropy. |
| Acoustic Impedance | Z | Relates to the resistance of the medium to the propagation of sound waves. |
| Intermolecular Free Length | L | Represents the distance between the surfaces of adjacent molecules. |
| Gibbs Free Energy | ΔG | Indicates the spontaneity of the viscous flow process. |
| Relaxation Time | τ | Characterizes the time taken for the system to return to equilibrium after perturbation. |
Advanced Spectroscopic and Structural Characterization of Tetrabutylammonium Perchlorate Systems
X-ray Diffraction and Crystallography of Tetrabutylammonium (B224687) Perchlorate (B79767)
X-ray diffraction and crystallography are indispensable techniques for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. For ionic compounds like tetrabutylammonium perchlorate, these methods provide fundamental insights into packing, intermolecular interactions, and structural disorder, which collectively govern the material's physical and chemical properties.
The molecular and crystal structure of tetrabutylammonium perchlorate has been definitively elucidated through single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net A recent structural investigation revealed that the compound crystallizes in the triclinic space group P-1. mdpi.commonash.edumonash.edu The asymmetric unit of this structure is notably complex, containing twelve crystallographically independent formula units. monash.edu
The analysis shows a remarkable self-assembly where columns of some perchlorate anions are encapsulated within nanotubular structures formed by the tetrabutylammonium cations. mdpi.commonash.edu Concurrently, other tetrabutylammonium cations form parallel columns surrounded by the remaining perchlorate anions, creating an inverse structural motif. mdpi.commonash.edu The primary forces governing the structure are Coulombic interactions, with C-H···O interactions influencing the specific orientations of the cation-anion pairs. mdpi.com
Detailed crystallographic data from a representative single-crystal X-ray diffraction experiment are summarized below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₃₆ClNO₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 14.2706(7) |
| b (Å) | 20.6904(9) |
| c (Å) | 39.970(2) |
| α (°) | 89.316(4) |
| β (°) | 88.638(4) |
| γ (°) | 87.801(4) |
| Temperature (K) | 100(2) |
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. mt.com These different forms, or polymorphs, can exhibit distinct physical properties. The structural investigation of tetrabutylammonium perchlorate suggests the existence of at least one complex crystalline form, with the authors of a 2023 study noting their structure may represent a third polymorph of the compound. researchgate.net
Furthermore, studies on various tetrabutylammonium (TBA) salts indicate the presence of high-temperature (HT) polymorphs. mdpi.com These HT phases are often strongly disordered and can be classified as plastic phases, where the molecules possess orientational freedom within the crystal lattice. mdpi.com In these phases, a significant disordering of the crystal lattice occurs, which can be inferred from the entropy of melting. mdpi.com The existence of such phases highlights the compound's ability to adopt different crystalline arrangements under varying thermodynamic conditions.
Disorder within a crystal lattice refers to the statistical occupation of multiple atomic positions or orientations. In the determined crystal structure of tetrabutylammonium perchlorate, the structure is complicated by partial disorder affecting both the cation and the anion. mdpi.commonash.edu Specifically, three of the twelve independent tetrabutylammonium cations and three of the twelve perchlorate anions in the asymmetric unit are disordered. monash.edu
The disorder of the perchlorate anion is a frequently observed phenomenon in crystal structures. monash.edu This is often attributed to the anion's tetrahedral shape, small size, and weak donor capacity, which can lead to rotational motion within the crystal lattice that is not fully quenched even at low temperatures. monash.edu In the analyzed structure, some of the oxygen atoms of three perchlorate anions are disordered over two positions. monash.edu This type of disorder can influence the precise determination of bond lengths and angles and is a critical feature of the compound's solid-state structure. monash.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C) within a molecule.
Proton (¹H) NMR spectroscopy is routinely used to confirm the identity and assess the purity of tetrabutylammonium perchlorate. The spectrum is characteristic of the tetrabutylammonium cation. The four butyl chains are chemically equivalent, resulting in a simple and well-resolved spectrum. The signals corresponding to the protons on the butyl chains typically appear as three distinct groups of resonances:
A triplet in the upfield region corresponding to the terminal methyl (–CH₃) protons.
Two overlapping multiplets in the mid-field region for the two central methylene (B1212753) (–CH₂–) groups.
A multiplet in the downfield region for the methylene (α-CH₂) protons adjacent to the positively charged nitrogen atom.
The integration of these signals should correspond to a 3:4:2 proton ratio (or 12H:16H:8H for the entire cation), confirming the structure. The absence of extraneous peaks is a strong indicator of the sample's high purity.
| Proton Assignment | Typical Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| N–CH₂–CH₂–CH₂–CH₃ | ~0.9 | Triplet (t) | 12H |
| N–CH₂–CH₂–CH₂–CH₃ | ~1.3 | Multiplet (m) | 8H |
| N–CH₂–CH₂–CH₂–CH₃ | ~1.6 | Multiplet (m) | 8H |
| N–CH₂–CH₂–CH₂–CH₃ | ~3.2 | Multiplet (m) | 8H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering a direct view of the carbon framework of the molecule. A key advantage of ¹³C NMR is its much larger chemical shift dispersion (typically 0-220 ppm) compared to ¹H NMR, which often results in less signal overlap and clearer spectra. nih.gov
For the tetrabutylammonium cation, the proton-decoupled ¹³C NMR spectrum shows four distinct signals, one for each of the chemically non-equivalent carbon atoms in the butyl chains. The carbon atom directly bonded to the nitrogen (Cα) is the most deshielded and appears at the lowest field (highest ppm value). The subsequent carbons along the chain (Cβ, Cγ) appear at progressively higher fields, with the terminal methyl carbon (Cδ) being the most shielded and having the lowest ppm value.
| Carbon Assignment | Typical Chemical Shift (δ) ppm |
|---|---|
| N–CH₂–CH₂–CH₂–CH₃ (Cδ) | ~13 |
| N–CH₂–CH₂–CH₂–CH₃ (Cγ) | ~20 |
| N–CH₂–CH₂–CH₂–CH₃ (Cβ) | ~24 |
| N–CH₂–CH₂–CH₂–CH₃ (Cα) | ~58 |
Note: Chemical shifts are approximate and based on data for the tetrabutylammonium cation; they can vary slightly with the counter-ion and solvent.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and interactions within systems containing tetrabutylammonium perchlorate. These methods provide detailed information on the vibrational modes of both the tetrabutylammonium (TBA⁺) cation and the perchlorate (ClO₄⁻) anion, offering insights into ion-ion, ion-solvent, and ion-polymer interactions.
FT-IR and Raman spectroscopy are highly sensitive to the local chemical environment of molecules, making them ideal for characterizing non-covalent interactions. In tetrabutylammonium perchlorate systems, the primary interactions involve the TBA⁺ cation and the ClO₄⁻ anion, as well as their interactions with surrounding solvent molecules or a polymer matrix.
In solutions or composite materials, the vibrational bands of the perchlorate anion are particularly informative. The ClO₄⁻ anion has a tetrahedral symmetry (Td), which results in characteristic vibrational modes. The symmetric stretching mode (ν₁) is typically observed as a strong, sharp peak in the Raman spectrum around 930-940 cm⁻¹, while the asymmetric stretching mode (ν₃) appears as a strong band in the FT-IR spectrum around 1100 cm⁻¹. ripublication.com The positions and shapes of these bands can shift due to interactions with the TBA⁺ cation or solvent molecules. For instance, the formation of ion pairs or larger aggregates can lead to the splitting or broadening of these bands, indicating a change in the local symmetry of the anion. mdpi.com
In situ Raman spectroscopy has been employed to study the interaction between TBA⁺ and hydroxyl species (OH_ads) adsorbed on electrode surfaces in alkaline electrolytes. youtube.com Observations show that C-H vibrational modes of TBA⁺ appear and intensify in the potential region associated with OH_ads, confirming a distinct interaction between the cation and the adsorbed hydroxyl layer. youtube.com This highlights the ability of vibrational spectroscopy to probe interfacial interactions where tetrabutylammonium salts are present.
Table 1: Characteristic Vibrational Frequencies for the Perchlorate Anion
| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity | Notes |
|---|---|---|---|---|
| ν₁ (symmetric stretch) | A₁ | ~935 | Raman (strong, polarized) | Sensitive to ion pairing and solvation. |
| ν₂ (symmetric bend) | E | ~460 | Raman (weak) | Doubly degenerate mode. |
| ν₃ (asymmetric stretch) | F₂ | ~1100 | IR (very strong), Raman (weak) | Triply degenerate; often splits or broadens upon interaction. |
| ν₄ (asymmetric bend) | F₂ | ~625 | IR (strong), Raman (weak) | Triply degenerate; sensitive to changes in local environment. |
Tetrabutylammonium perchlorate is frequently used as a salt in the preparation of solid polymer electrolytes (SPEs). FT-IR and Raman spectroscopy are essential for confirming the successful incorporation of the salt into the polymer matrix and for studying the interactions between the ions and the polymer chains.
When tetrabutylammonium perchlorate is blended with polymers such as poly(vinyl chloride) (PVC) or poly(methyl methacrylate) (PMMA), FT-IR spectroscopy can be used to identify the characteristic vibrational bands of the polymer, the TBA⁺ cation, and the ClO₄⁻ anion within the composite material. libretexts.orgresearchgate.net The technique is adept at characterizing the covalent bonding and functional groups present. researchgate.net Shifts in the characteristic bands of the polymer, such as C-O-C stretching modes in poly(ethylene oxide) (PEO), can indicate coordination of the polymer's ether oxygen atoms with the TBA⁺ cations. mdpi.com
Table 2: Application of Vibrational Spectroscopy in Polymer Composites
| Spectroscopic Technique | Information Obtained | Example Application |
|---|---|---|
| FT-IR | Confirmation of salt incorporation; detection of ion-polymer interactions. | Observing shifts in polymer backbone vibrations (e.g., C-O-C stretch) upon addition of TBAP. |
| Raman | Quantifying ion association (free ions vs. ion pairs); assessing polymer crystallinity. | Deconvolution of the ClO₄⁻ ν₁ band to determine the relative concentrations of different ionic species. |
Microscopic and Surface Analysis Techniques
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. It is widely used to study the morphology, or structure, of materials at the micro- and nanoscale.
In the context of tetrabutylammonium perchlorate, SEM is not typically used to image the salt crystals themselves but is invaluable for characterizing the morphology of materials in which the salt is a component, most notably solid polymer electrolytes (SPEs). researchgate.netripublication.com The performance of an SPE is critically dependent on its morphology. A smooth, homogeneous, and amorphous structure is generally desired, as it facilitates higher ionic mobility and conductivity compared to a crystalline or porous structure. ripublication.comsoton.ac.uk
When a polymer electrolyte film containing tetrabutylammonium perchlorate is prepared, SEM is used to examine its surface and cross-section. The resulting micrographs reveal important information about:
Surface Smoothness and Uniformity: SEM images can show whether the film is smooth and free of cracks, voids, or other defects that could impede ion transport. nih.gov
Phase Separation: In polymer blends, SEM can identify if the components have separated into distinct phases.
Porosity: The presence and nature of pores within the polymer matrix can be visualized, which is important for applications where the electrolyte needs to be filled with a liquid component.
Amorphous vs. Crystalline Nature: While XRD is the primary technique for determining crystallinity, SEM can provide visual evidence of crystalline domains (spherulites) embedded within an amorphous matrix. An increase in the amorphous nature of the polymer is often correlated with higher ionic conductivity. ripublication.com
For instance, studies on various polymer electrolyte systems have used SEM to correlate morphological changes with the concentration of added salts or plasticizers, linking a more amorphous and uniform structure to improved electrical properties. researchgate.netripublication.com Therefore, SEM is an essential tool for optimizing the fabrication of polymer electrolytes that utilize tetrabutylammonium perchlorate.
Polarizing Optical Microscopy (POM) for Liquid Crystal and Polymer Film Observation
Polarizing Optical Microscopy (POM) is a powerful analytical technique utilized to characterize the optical anisotropy of materials. In the context of liquid crystals and polymer films, POM provides valuable insights into their morphology, molecular arrangement, and crystalline structures. The principle of POM lies in the use of polarized light, which interacts with birefringent materials—those having different refractive indices along different crystallographic axes—to produce interference patterns, colors, and extinction phenomena that are characteristic of the material's structure.
In the study of liquid crystals, POM is instrumental in identifying different mesophases (e.g., nematic, smectic, cholesteric) by observing their unique textures under cross-polarized light. upm.edu.myresearchgate.net These textures arise from the long-range orientational order of the liquid crystal molecules. The introduction of ionic compounds, such as tetrabutylammonium perchlorate, into liquid crystal systems can alter their electro-optical properties by modifying the internal electric field and influencing the alignment of the liquid crystal molecules. While specific POM studies detailing the direct morphological effects of tetrabutylammonium perchlorate on liquid crystal textures are not extensively documented in the reviewed literature, the technique remains a primary method for observing changes in liquid crystalline order and phase transitions induced by such ionic additives.
In polymer science, POM is widely used to investigate the crystalline morphology of polymer films. Many polymers crystallize from a melt or a solution to form spherulites, which are radially symmetric crystalline structures. Under POM, these spherulites exhibit a characteristic "Maltese cross" pattern, which results from the specific orientation of the polymer chains within the lamellae. The size, number, and perfection of these spherulites significantly influence the mechanical and optical properties of the polymer film.
The addition of ionic compounds like tetrabutylammonium salts to polymer films can have a pronounced effect on their crystallization behavior and resulting morphology. These salts can act as nucleating agents, increasing the number of spherulites and reducing their size, which can lead to changes in the material's transparency and mechanical strength.
A study on the influence of various tetrabutylammonium (TBA) salts on the spherulite microstructure of poly(vinylidene fluoride) (PVDF) films provides insight into this phenomenon. While this particular study did not use tetrabutylammonium perchlorate, it did use similar TBA salts that were observed to influence the crystalline phase and spherulite morphology. The POM images revealed that the addition of these salts led to the formation of weakly birefringent spherulites, indicating a change in the crystalline structure of the polymer. acs.org This suggests that ionic additives such as tetrabutylammonium perchlorate can be used to tailor the microstructure of polymer films, and POM is a critical tool for visualizing and quantifying these changes. The table below summarizes the observed effects of TBA salt additives on the morphology of PVDF films as characterized by POM. acs.org
| Additive | Spherulite Morphology | Birefringence | Implication |
| None (Neat PVDF) | Strongly birefringent, impinged spherulites | Strong | Standard α-phase crystallization |
| TBA Salt | Weakly birefringent spherulites | Weak | Indication of γ-phase nucleation |
Table 1: Influence of Tetrabutylammonium (TBA) Salt Additives on the Spherulite Morphology of PVDF Films Observed by Polarizing Optical Microscopy.
Electrochemical Quartz Crystal Microbalance (EQCM) for Electropolymerization Process Monitoring
The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive gravimetric technique that can measure mass changes on an electrode surface in real-time during an electrochemical process. It operates on the principle of the piezoelectric effect, where the resonant frequency of a quartz crystal oscillator changes in proportion to the mass deposited on its surface. This makes EQCM an invaluable tool for monitoring the electropolymerization of conductive polymers, where the mass of the polymer film increases as the monomer is oxidized and deposited onto the electrode.
In the context of systems involving tetrabutylammonium perchlorate, EQCM is frequently employed to monitor electropolymerization processes where this salt is used as the supporting electrolyte. The electrolyte provides the necessary ionic conductivity for the electrochemical reaction to proceed and the perchlorate anion (ClO₄⁻) often acts as the dopant that gets incorporated into the growing polymer film to maintain charge neutrality.
A prominent example is the electropolymerization of bithiophene on a gold-coated quartz crystal in an acetonitrile (B52724) solution containing tetrabutylammonium perchlorate (TBAP). gamry.com As the potential is cycled, the bithiophene monomer is oxidized and forms a polybithiophene film on the electrode. The EQCM simultaneously measures the change in frequency of the quartz crystal, which can be converted to a change in mass using the Sauerbrey equation.
During the oxidation (doping) of the polymer film, anions from the electrolyte (perchlorate ions) and solvent molecules move into the film to balance the positive charge on the polymer backbone, leading to an increase in mass. Conversely, during reduction (dedoping), these species are expelled from the film, resulting in a decrease in mass. By analyzing the simultaneous mass and charge data, it is possible to determine the molar mass of the species being exchanged during the redox process.
For instance, in the study of polybithiophene in a TBAP/acetonitrile electrolyte, the mass change per mole of electrons (molar mass of exchanged species) was calculated to be approximately 185 g/mol . This value suggests that for each electron removed from the polymer, one perchlorate anion (molar mass ≈ 99.5 g/mol ) and approximately two acetonitrile molecules (molar mass ≈ 41 g/mol each) enter the film. gamry.com The table below illustrates the experimental parameters and findings from an EQCM study of polybithiophene electropolymerization. gamry.com
| Parameter | Value |
| Monomer | 1 mM Bithiophene |
| Electrolyte | 100 mM Tetrabutylammonium Perchlorate (TBAP) in Acetonitrile |
| Working Electrode | Au-coated 10 MHz quartz crystal |
| Potential Range | 0 to 1.5 V |
| Scan Rate (Polymerization) | 50 mV/s |
| Scan Rate (Redox Cycling) | 100 mV/s |
Table 2: Experimental Conditions for EQCM Monitoring of Polybithiophene Electropolymerization.
The analysis of mass versus charge provides detailed insights into the ion and solvent transport that accompanies the electrochemical switching of the polymer film. The following table summarizes the key findings from the charge-mass analysis during the redox cycling of the polybithiophene film. gamry.com
| Process | Charge Transfer | Mass Change | Calculated Molar Mass of Exchanged Species | Inferred Species |
| Oxidation (Doping) | Positive (electrons leave film) | Increase | ~185 g/mol | 1 ClO₄⁻ + ~2 CH₃CN per electron |
| Reduction (Dedoping) | Negative (electrons enter film) | Decrease | Not specified, but mass does not return to initial value | Partial loss of solvent, electrolyte, or polymer |
Table 3: Analysis of Mass and Charge Changes during Redox Cycling of Polybithiophene in a Tetrabutylammonium Perchlorate Electrolyte.
These detailed research findings from EQCM studies are crucial for understanding the mechanisms of electropolymerization and the dynamic processes of ion and solvent transport in conductive polymer films, with tetrabutylammonium perchlorate playing a key role as the electrolyte and source of dopant anions.
Computational Chemistry Approaches for Tetrabutylammonium Perchlorate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms, molecules, and the solid state. rsc.orgstfc.ac.uk For tetrabutylammonium (B224687) perchlorate (B79767), DFT calculations are instrumental in understanding its fundamental geometric and electronic properties.
DFT has been employed to refine and analyze the crystal structure of tetrabutylammonium perchlorate. These calculations provide detailed information on bond lengths, bond angles, and conformations of the tetrabutylammonium cation and the perchlorate anion. mdpi.commdpi.com For instance, structural analysis, supported by DFT, reveals that the [N(n-C₄H₉)₄]⁺ cation typically adopts a quasi-tetrahedral geometry. The n-butyl chains are flexible, allowing for various conformations through C-C single bond rotation. mdpi.com
Detailed geometric parameters have been determined for the tetrabutylammonium cation within the crystal structure. mdpi.commonash.edu The bond lengths and angles fall within expected ranges, with subtle variations attributed to crystal packing forces and intermolecular interactions.
| Parameter | Type | Range | Average Value |
|---|---|---|---|
| Bond Length (Å) | C-C | 1.453 - 1.557 | 1.512 Å |
| N-C | 1.474 - 1.546 | 1.511 Å | |
| Bond Angle (°) | C-C-C | 106.1 - 129.11 | 112.7° |
| C-N-C | 88.3 - 125.3 | 109.4° |
Molecular Dynamics Simulations for Solvation and Ion Transport Phenomena
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This approach is particularly useful for investigating dynamic processes like solvation and ion transport in tetrabutylammonium perchlorate systems, which are critical for applications such as electrolytes. acs.orgnih.gov
MD simulations can model how tetrabutylammonium perchlorate dissolves in various solvents. These simulations provide a detailed picture of the solvation shell around the tetrabutylammonium cation and the perchlorate anion, revealing the arrangement and orientation of solvent molecules. researchgate.netresearchgate.net The simulations can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from an ion. This information is key to understanding the thermodynamics of dissolution and the stability of the solution. figshare.com
In the context of electrolytes, ion transport is a crucial property. MD simulations are used to calculate transport coefficients, such as the self-diffusion coefficients of the cation and anion. mdpi.com These simulations have shown that in many ionic systems, predicted transport properties can be slower than experimental values, highlighting the challenges in accurately modeling the complex interactions. acs.org For tetrabutylammonium salts, simulations help elucidate the mechanisms of ionic conductivity. In the solid state, these salts can exist in different phases, including high-temperature plastic phases with significant ionic conductivity. mdpi.comresearchgate.net MD simulations can explore the relationship between the crystal structure, phase transitions, and the mobility of ions, showing how anions can be the dominant charge carriers, with their migration limited by steric factors. mdpi.com
Modeling of Ion-Solvent and Ion-Ion Interactions in Solution and Solid States
Understanding the interactions between ions and solvent molecules, as well as between the ions themselves, is fundamental to predicting the behavior of tetrabutylammonium perchlorate in different phases.
Analytical Methodologies and Applications of Tetrabutylammonium Perchlorate
Utility in Chromatographic Separations
Tetrabutylammonium (B224687) perchlorate (B79767) plays a significant role as an ion-pairing reagent in different chromatographic techniques, enhancing the separation and detection of anionic species.
Ion Chromatography (IC) for Anion Quantification
In ion chromatography, tetrabutylammonium salts can be utilized as ion-pairing reagents in the mobile phase to facilitate the separation of anions. When in the hydroxide (B78521) form, tetrabutylammonium is particularly suitable for suppressed conductivity detection, a common detection method in IC. The large tetrabutylammonium cation pairs with analyte anions, modifying their retention characteristics on a non-polar stationary phase. This interaction allows for the effective separation of various anions that might otherwise be difficult to resolve.
The presence of hydrophobic cations like tetrabutylammonium in the sample matrix, however, can potentially lead to the formation of strong ion pairs with perchlorate ions. This strong association can reduce the interaction of the perchlorate ion with the stationary phase and consequently diminish the response at the conductivity detector, which could result in erroneously low or false negative values.
Ion-Pair Extraction Coupled with Mass Spectrometry
Tetrabutylammonium perchlorate is instrumental in ion-pair extraction techniques, particularly when coupled with mass spectrometry (MS) for the analysis of anions like perchlorate in various matrices, including drinking water. In this method, the tetrabutylammonium cation acts as an ion-pairing agent, forming a neutral, solvent-extractable complex with the target anion. This complex is then extracted into an organic solvent.
This extraction step serves a dual purpose: it pre-concentrates the analyte and removes it from the potentially interfering aqueous matrix. The resulting organic extract containing the ion pair can then be introduced into a mass spectrometer, often using an electrospray ionization (ESI) source. The formation of a stable association complex between the tetrabutylammonium cation and the perchlorate anion enhances the selectivity of the ESI-MS determination. This technique allows for the sensitive and selective quantification of anions at trace levels. The concentration of the ion-pairing reagent is a critical parameter that can be optimized to maximize the signal intensity of the analyte in the mass spectrometer.
Electrochemical Analytical Techniques Utilizing Tetrabutylammonium Perchlorate as Supporting Electrolyte
Tetrabutylammonium perchlorate is a widely employed supporting electrolyte in a variety of electrochemical analytical techniques. Its primary functions are to provide conductivity to the non-aqueous solutions and to remain electrochemically inert within the potential window of interest, thereby not interfering with the redox reactions of the analyte under investigation.
Cyclic Voltammetry (CV) for Redox Process Characterization
In cyclic voltammetry, tetrabutylammonium perchlorate is a preferred supporting electrolyte, especially in non-aqueous solvents like acetonitrile (B52724). It is chosen for its stability and its ability to not undergo oxidation or reduction within the typical potential ranges used to study many redox systems. The presence of this electrolyte ensures that the current measured is due to the faradaic processes of the analyte and not limited by the solution's resistance.
For instance, in the study of the electrochemical properties of spinel MgCo2O4 nanoparticles, 2M tetrabutylammonium perchlorate was used as the electrolyte. The cyclic voltammetry results in this medium revealed a high specific capacitance, indicating the crucial role of the electrolyte in facilitating the intercalation and de-intercalation of the tetrabutylammonium cation within the electrode material's lattice.
| Analyte/System | Solvent | Concentration of TBAP | Key Finding |
| Spinel MgCo2O4 nanoparticles | - | 2 M | High specific capacitance of 390 F/g at a 5mV/s scan rate, demonstrating the electrolyte's role in the redox process. iau.ir |
| Ferrocene (B1249389) Based Schiff Bases | Acetonitrile/Ethanol | 0.1 M | Enabled the study of metal ion sensing capabilities of the synthesized compounds. |
Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity
Differential pulse voltammetry is a technique that offers higher sensitivity and better resolution than cyclic voltammetry. In DPV, tetrabutylammonium perchlorate is also used as a supporting electrolyte to maintain the conductivity of the solution. Its inert nature is critical in this sensitive technique to ensure that the measured current pulses are solely due to the analyte's redox activity.
An example of its application is in the electrochemical characterization of novel dyes for dye-sensitized solar cells. In a study of a specific BPFC dye, 0.1 M tetrabutylammonium perchlorate in acetonitrile was used as the supporting electrolyte in DPV measurements to determine the oxidation and reduction potentials of the dye.
| Analyte | Solvent | Concentration of TBAP | Purpose |
| BPFC Dye | Acetonitrile | 0.1 M | To determine the electrochemical properties (oxidation and reduction potentials) of the dye for solar cell applications. |
| mLBD Dyes | Acetonitrile | 0.1 M | To measure the electrochemical properties of high molar extinction coefficient Ru(II)-mixed ligand polypyridyl complexes. |
Rotating Disk Electrode (RDE) Voltammetry for Kinetic Studies
Rotating disk electrode voltammetry is a powerful hydrodynamic technique used to study the kinetics of electrode reactions. By controlling the rotation speed of the electrode, the mass transport of the analyte to the electrode surface can be precisely managed. In these studies, a supporting electrolyte is essential to minimize the ohmic drop in the solution, especially at the high current densities that can be achieved.
While tetrabutylammonium perchlorate is a common choice for a supporting electrolyte in many voltammetric studies due to its wide electrochemical window and good solubility in organic solvents, specific documented applications in RDE voltammetry for kinetic studies are often system-dependent. The principles of its use remain the same: to provide a conductive and electrochemically silent medium, allowing for the accurate measurement of kinetic parameters of the electrode reaction under investigation. The choice of electrolyte is crucial for obtaining reliable kinetic data, as any interfering redox processes from the electrolyte would complicate the analysis of the analyte's reaction mechanism.
Chronoamperometry for Diffusion Coefficient Determination
Chronoamperometry is an electrochemical technique used to determine the diffusion coefficient of an electroactive species. The method involves stepping the potential of a working electrode from a value where no faradaic reaction occurs to a potential where the reaction is diffusion-controlled. The resulting current is recorded as a function of time. Tetrabutylammonium perchlorate is frequently employed as a supporting electrolyte in these measurements, particularly in non-aqueous solvents, due to its wide electrochemical window, good solubility, and chemical stability. researchgate.net Its primary role is to increase the conductivity of the solution and to minimize the migration of the electroactive species, ensuring that mass transport to the electrode surface is governed solely by diffusion. researchgate.net
The relationship between current (i), time (t), and the diffusion coefficient (D) is described by the Cottrell equation. For a microdisk electrode, the current response over time can be analyzed to extract the diffusion coefficient of the analyte. utexas.edu
Research Findings:
Numerous studies have utilized tetrabutylammonium perchlorate as the supporting electrolyte for determining diffusion coefficients of various compounds.
Fullerenes: The diffusion coefficients of Buckminsterfullerene (C60) and its anion (C60-) were determined in dichloromethane (B109758) and benzonitrile (B105546) solutions containing 0.1 M tetrabutylammonium perchlorate using potential-step chronoamperometry. nih.gov The values were obtained by fitting the experimental chronoamperograms to a theoretical equation. nih.gov
Ferrocene: The diffusion coefficients of ferrocene (Fc) and its oxidized form, the ferrocenium (B1229745) ion (Fc+), have been extensively studied in acetonitrile with 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte. ox.ac.ukresearchgate.net Double potential-step chronoamperometry at a microdisk electrode is a common technique for these measurements. researchgate.net Researchers have also investigated the temperature dependence of these diffusion coefficients to determine the activation energies of diffusion. ox.ac.ukresearchgate.net
The table below presents a selection of diffusion coefficients determined in the presence of tetrabutylammonium perchlorate.
| Analyte | Solvent | Concentration of TBAP (M) | Diffusion Coefficient (D) (m²/s) | Technique |
| C60 | Dichloromethane | 0.1 | (1.4 ± 0.3) x 10⁻⁹ | Single Potential-Step Chronoamperometry |
| C60 | Benzonitrile | 0.1 | (4.1 ± 0.3) x 10⁻¹⁰ | Single Potential-Step Chronoamperometry |
| Ferrocene (Fc) | Acetonitrile | 0.1 | 2.58 x 10⁻⁹ | Double Potential-Step Chronoamperometry |
This table is interactive. Users can sort and filter the data.
Electrochemical Impedance Spectroscopy (EIS) for Electrolyte and Interface Characterization
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique for characterizing the properties of materials, electrolytes, and their interfaces. psu.edursc.orgrsc.org It involves applying a small amplitude AC potential perturbation to an electrochemical cell over a wide range of frequencies and measuring the resulting current response. jecst.org By analyzing the frequency-dependent impedance, it is possible to separate and quantify various electrochemical processes, such as charge transfer, diffusion, and double-layer capacitance. jecst.org
Tetrabutylammonium perchlorate is a widely used supporting electrolyte in EIS studies, especially in organic and non-aqueous systems like those found in supercapacitors and batteries. iau.irmdpi.com Its high ionic conductivity, good electrochemical stability, and solubility in organic solvents make it an ideal choice for creating a well-defined electrolyte medium. mdpi.commedchemexpress.com In EIS analysis, the supporting electrolyte allows for the deconvolution of different resistive and capacitive elements within the electrochemical cell, providing insights into the bulk electrolyte properties and the behavior at the electrode-electrolyte interface. jecst.orgresearchgate.net
Research Findings:
EIS studies using tetrabutylammonium perchlorate have been instrumental in characterizing various electrochemical systems:
Supercapacitor Electrodes: The electrochemical performance of spinel magnesium cobaltite (B72492) (MgCo2O4) nanoparticle electrodes was investigated using EIS in a 2M tetrabutylammonium perchlorate electrolyte. iau.ir The analysis helped to understand the capacitive behavior and the contribution of faradaic redox reactions involving the intercalation of the tetrabutylammonium cation. iau.ir
Solid Electrolytes: The ionic conductivity of solid-state tetrabutylammonium perchlorate has been characterized using impedance spectroscopy. mdpi.com These studies determined key transport properties and revealed a significant increase in conductivity in its high-temperature cubic phase. mdpi.com
Electrode-Electrolyte Interface: EIS is used to model the electrode-electrolyte interface as an equivalent circuit, often consisting of the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge-transfer resistance (Rct). In systems containing tetrabutylammonium perchlorate, EIS can precisely determine these parameters, helping to characterize the formation of the solid electrolyte interphase (SEI) and the kinetics of electrode reactions. jecst.orgresearchgate.net
The following table summarizes typical parameters that are characterized using EIS in systems containing tetrabutylammonium perchlorate.
| Parameter | Symbol | Description | Typical Application |
| Solution Resistance | Rs | The bulk resistance of the electrolyte between the working and reference electrodes. | Characterizing electrolyte conductivity. |
| Double-Layer Capacitance | Cdl | Capacitance of the ionic double layer formed at the electrode-electrolyte interface. | Studying surface area and interfacial phenomena. |
| Charge-Transfer Resistance | Rct | Resistance to the flow of electrons during an electrochemical reaction at the interface. | Evaluating reaction kinetics and corrosion rates. |
| Warburg Impedance | W | Represents the impedance related to the diffusion of electroactive species to the electrode surface. | Analyzing mass transport limitations. |
This table is interactive. Users can sort and filter the data.
Role as a Reference Standard in Quantitative Analytical Procedures
In quantitative analytical procedures, a reference standard is a substance of high purity and well-defined properties used to calibrate instrumentation and validate analytical methods. While tetrabutylammonium perchlorate is not typically classified as a Certified Reference Material (CRM) issued by national metrology institutes, it serves a crucial role as a de facto standard in electrochemical analysis. medchemexpress.com Its high purity, chemical stability, and well-documented electrochemical behavior in various non-aqueous solvents allow it to be used to create a standardized and reproducible electrochemical environment. sigmaaldrich.comfishersci.cafishersci.com
The function of tetrabutylammonium perchlorate in this context is to act as a benchmark supporting electrolyte. researchgate.netrsc.org By establishing a medium of known and constant ionic strength and conductivity, it ensures that the measured electrochemical response of an analyte is directly proportional to its concentration, minimizing variability from matrix effects. This is essential for achieving accurate and repeatable quantitative measurements.
Applications in Method Validation and Calibration:
Establishing Baselines: In techniques like cyclic voltammetry or chronoamperometry, a solution of tetrabutylammonium perchlorate in the chosen solvent is often run first to establish a baseline current and to confirm the purity of the system within the desired potential window.
Internal Standards: Ferrocene is often used as an internal standard for calibrating the potential axis in non-aqueous electrochemistry. rsc.org These measurements are almost invariably carried out in a solution containing a high concentration of a supporting electrolyte like tetrabutylammonium perchlorate to ensure the electrochemical behavior of the ferrocene/ferrocenium couple is stable and reproducible. rsc.orgrsc.org
Conductivity Measurements: Due to its complete dissociation and the known mobilities of its ions in various solvents, solutions of tetrabutylammonium perchlorate can be used as standards for calibrating conductivity cells and instrumentation.
Method Validation: When developing new electrochemical analytical methods, tetrabutylammonium perchlorate is often chosen as the supporting electrolyte to demonstrate the method's linearity, accuracy, and precision under ideal conditions, free from interfering side reactions or electrolyte instability.
By providing a stable and electrochemically inert background, tetrabutylammonium perchlorate ensures that the analytical signal is reliably dependent on the analyte of interest, fulfilling a key requirement for any quantitative analytical procedure.
Emerging Research Frontiers and Future Directions for Tetrabutylammonium Perchlorate
Development of Advanced Electrolyte Systems for Next-Generation Energy Storage Technologies
Tetrabutylammonium (B224687) perchlorate (B79767) is a key component in the development of advanced electrolyte systems, particularly for next-generation energy storage devices like supercapacitors. Its utility stems from its ability to provide high ionic conductivity and a wide electrochemical window in non-aqueous electrolytes. medchemexpress.commdpi.comfishersci.ca
Recent research has demonstrated the promising performance of tetrabutylammonium perchlorate in organic electrolyte supercapacitors. For instance, a study involving spinel magnesium cobaltite (B72492) (MgCo2O4) nanoparticles as the electrode material utilized a 2M solution of tetrabutylammonium perchlorate as the electrolyte. iau.ir The device exhibited a high specific capacitance of 390 F/g at a scan rate of 5mV/s. iau.ir This excellent electrochemical performance is attributed to the faradaic redox reactions involving the intercalation and de-intercalation of the tetrabutylammonium cation (TBA+) within the MgCo2O4 lattice, which introduces a significant pseudocapacitive contribution. iau.ir The synergy between the magnesium cobaltite electrode and the tetrabutylammonium perchlorate electrolyte highlights its potential for advancing high-energy-density supercapacitors. iau.ir
The move towards next-generation energy storage is driven by the need for systems that can deliver higher performance at a lower cost than current lithium-ion batteries. anl.gov Research is focused on developing more efficient and resource-saving energy storage solutions, which involves a deeper understanding of the phenomena at the internal interfaces between electrodes and electrolytes. nmi.de While lithium-ion batteries are the current standard, exploration into alternative systems, including those with silicon anodes or solid-state electrolytes, is ongoing to enhance energy density and safety. nrel.gov
Exploration of Novel Catalytic Pathways and Green Chemistry Applications
Tetrabutylammonium perchlorate is well-established as a phase-transfer catalyst in organic synthesis. mdpi.comguidechem.com This catalytic approach is crucial for facilitating reactions between reactants that are in different phases (e.g., an aqueous phase and an organic phase). guidechem.com By forming ion pairs that can move between these phases, it enhances reaction rates and product selectivity. guidechem.com The catalytic activity of tetrabutylammonium salts, including the perchlorate, is often linked to interfacial reactions. nih.gov
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The use of phase-transfer catalysts like tetrabutylammonium perchlorate can contribute to greener chemical processes. By enabling reactions in biphasic systems, it can reduce the need for harsh organic solvents, potentially leading to more environmentally benign reaction conditions.
Furthermore, research into novel catalytic applications for related compounds is expanding. For example, tetrabutylammonium decatungstate has emerged as a potent photocatalyst for a variety of organic reactions under visible or near-visible light. rsc.org While not tetrabutylammonium perchlorate itself, this research into other tetrabutylammonium salts points towards the potential for developing new catalytic systems based on the tetrabutylammonium cation for various chemical transformations. The catalytic activity of perchlorates, in general, has also been a subject of interest, with studies on the catalytic effects of other perchlorate compounds, such as ammonium (B1175870) perchlorate, in thermal decomposition reactions. researchgate.netresearchgate.net
Integration of Tetrabutylammonium Perchlorate in Smart Materials and Devices
The integration of ionic compounds like tetrabutylammonium perchlorate into smart materials and devices represents a growing area of research. Smart materials are designed to respond to external stimuli, such as electrical or magnetic fields, and have applications ranging from sensors to actuators. mdpi.comresearchgate.net
The ionic conductivity of tetrabutylammonium perchlorate makes it a candidate for use in electroactive polymers and other smart materials that rely on ion transport for their function. For instance, its incorporation into a polymer matrix could lead to materials with tunable electrical properties. These materials could find use in applications such as artificial muscles, sensors, and electrochromic devices.
While direct research on the integration of tetrabutylammonium perchlorate into smart materials is still emerging, the foundational properties of the compound suggest significant potential. Its role as a stable electrolyte in various electrochemical systems provides a basis for its application in devices that require ionic conduction. medchemexpress.comguidechem.com The development of composite materials, where the properties of different components are combined to create novel functionalities, is a key aspect of smart materials research. mdpi.com
Enhanced Theoretical Predictions and Computational Modeling of Ionic Behavior
Computational modeling and theoretical predictions are becoming increasingly vital in understanding the behavior of ionic compounds like tetrabutylammonium perchlorate at a molecular level. These studies provide insights into the structure, interactions, and dynamics of the ions in different environments.
The crystal structure of tetra-n-butylammonium perchlorate has been elucidated using single-crystal X-ray diffraction, revealing a triclinic space group. mdpi.comresearchgate.net The structure exhibits remarkable features, including columns of perchlorate anions situated within nanotubular formations of tetrabutylammonium cations. mdpi.comresearchgate.net These structural details are crucial for understanding the macroscopic properties of the salt.
Hirshfeld surface analysis has been employed to characterize the interactions within the crystal structure. researchgate.net Furthermore, computational methods like Density Functional Theory (DFT) are used to investigate the electronic properties of perchlorate-containing compounds. For example, DFT calculations have been used to study the band gaps of materials like ammonium perchlorate, providing insights into their electronic behavior. tdl.org Such theoretical investigations are invaluable for predicting material properties and guiding the design of new materials with desired functionalities.
Comparative Studies with Alternative Tetrabutylammonium Salts Bearing Different Anions (e.g., Tetrafluoroborate (B81430), Bromide, Nitrate) for Tunable Properties
Conductance measurements have been performed on tetrabutylammonium perchlorate and tetrabutylammonium tetrafluoroborate in various nonaqueous solvents. researchgate.netresearchgate.net These studies reveal differences in ion association and limiting molar conductance, which are influenced by the nature of the anion and its interaction with the solvent. researchgate.netresearchgate.net For example, in solvents with low dielectric constants, salts with larger, more charge-delocalized anions tend to have lower ion association constants. researchgate.net
The choice of anion also affects the thermal properties of the salt. For instance, the thermal stability of tetrabutylammonium salts increases in the order of bromide < trifluoromethanesulfonate (B1224126) < bis(trifluoromethanesulfonyl)imide, while their melting points follow the opposite trend. mdpi.com The ionic conductivity is also anion-dependent, with tetrabutylammonium bromide exhibiting higher conductivity than tetrabutylammonium tetrafluoroborate. researchgate.net This is attributed to the smaller size of the bromide anion, which facilitates ionic transport. researchgate.net
The anion also plays a crucial role in the interaction of tetrabutylammonium-based ionic liquids with biological molecules like DNA. Studies have shown that the nature of the anion significantly influences the mode and strength of these interactions. acs.org Furthermore, the choice of tetrabutylammonium salt is critical in applications like anion-exchange facilitated extraction, where different anions exhibit varying efficiencies as phase transfer extractants. rsc.org
| Tetrabutylammonium Salt | Anion | Key Property Differences | Reference |
|---|---|---|---|
| Tetrabutylammonium Perchlorate | Perchlorate (ClO₄⁻) | High ionic conductivity and electrochemical stability. medchemexpress.com Often used as a standard electrolyte. mdpi.com | medchemexpress.commdpi.com |
| Tetrabutylammonium Tetrafluoroborate | Tetrafluoroborate (BF₄⁻) | Lower ionic conductivity compared to the bromide salt. researchgate.net Similar crystal packing to the perchlorate salt. mdpi.com | mdpi.comresearchgate.net |
| Tetrabutylammonium Bromide | Bromide (Br⁻) | Higher ionic conductivity than the tetrafluoroborate salt due to the smaller anion size. researchgate.net Lower thermal stability compared to salts with larger, more complex anions. mdpi.com | mdpi.comresearchgate.net |
| Tetrabutylammonium Nitrate | Nitrate (NO₃⁻) | Can be an effective anion-exchanger in specific extraction processes. rsc.org Basicity is lower than fluoride (B91410) and acetate (B1210297) but higher than chloride. rsc.org | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
